Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2IN2O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECMJPAEJITPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670643 | |
| Record name | Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1136962-00-9 | |
| Record name | Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing with the construction of the core pyrimidine ring, followed by systematic functionalization through chlorination, iodination, and esterification. Each step is detailed with mechanistic insights, field-proven protocols, and a discussion of the underlying chemical principles that govern the experimental choices. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the practical and theoretical aspects of this synthesis.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Substituted pyrimidines, such as this compound, are highly valued as versatile building blocks. The strategic placement of chloro, iodo, and carboxylate functionalities on the pyrimidine ring provides multiple reactive sites for further chemical transformations, enabling the synthesis of diverse and complex molecular architectures. This guide delineates a reliable synthetic route to this important intermediate, emphasizing scientific integrity and practical applicability.
Overall Synthesis Pathway
The synthesis of this compound can be logically approached in a four-step sequence, starting from readily available precursors. The pathway is designed to sequentially install the desired functional groups in a controlled manner, maximizing yield and purity at each stage.
References
CAS number 30164-39-9 properties and structure
An In-depth Technical Guide to β-Cyclodextrin (CAS No. 7585-39-9)
A Note on CAS Number: The inquiry for CAS number 30164-39-9 did not yield specific information for a compound with that identifier. However, extensive data was available for the structurally and functionally significant molecule, β-Cyclodextrin, which is registered under CAS number 7585-39-9. This guide provides a comprehensive overview of β-Cyclodextrin, assuming a potential transcription error in the original query.
Introduction
β-Cyclodextrin is a cyclic oligosaccharide derived from starch through enzymatic conversion.[1] It is composed of seven D-glucopyranose units linked in a ring by α-1,4-glycosidic bonds.[2][3] This unique toroidal structure, featuring a hydrophilic exterior and a lipophilic interior cavity, allows β-Cyclodextrin to form inclusion complexes with a wide variety of hydrophobic guest molecules.[3][4] This property is the foundation of its widespread application in the pharmaceutical, food, and chemical industries.[5]
Chemical and Physical Properties
β-Cyclodextrin is a white, crystalline powder with a slightly sweet taste and is virtually odorless.[4] It is stable under standard ambient conditions.[6] Key quantitative properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₂H₇₀O₃₅ | [2][3][7] |
| Molecular Weight | 1134.98 g/mol | [2][7] |
| Melting Point | 290-300 °C (decomposes) | [4][7] |
| Solubility | Sparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol. | [2] |
| Optical Rotation | [α]D/25 +160° to +164° (1% solution) | [2] |
Molecular Structure and Conformation
The three-dimensional structure of β-Cyclodextrin resembles a truncated cone or torus. The exterior surface is hydrophilic due to the presence of hydroxyl groups, making it soluble in water. In contrast, the internal cavity is relatively nonpolar, providing a suitable environment for encapsulating hydrophobic molecules.[5] This "host-guest" interaction is a key feature of cyclodextrin chemistry, enabling the modification of the physicochemical properties of the guest molecule, such as increased solubility and stability.[1]
Caption: Simplified 2D representation of β-Cyclodextrin's toroidal structure.
Applications in Research and Development
The ability of β-Cyclodextrin to form inclusion complexes has led to its use in a variety of applications:
-
Pharmaceuticals: It is used to enhance the aqueous solubility, bioavailability, and stability of poorly soluble drugs.[1] It can also be used to reduce drug-induced irritation and to prevent drug-drug interactions.[1]
-
Food and Beverage: In the food industry, β-Cyclodextrin is utilized for flavor protection and delivery.[5]
-
Cosmetics: It serves in the controlled release of fragrances in cosmetic products.[5]
-
Analytical Chemistry: β-Cyclodextrin is employed in the preparation of HPLC columns for the separation of chiral enantiomers.[3]
Experimental Protocols
Preparation of a β-Cyclodextrin Inclusion Complex (General Method)
This protocol describes a general method for the formation of an inclusion complex between β-Cyclodextrin and a hydrophobic guest molecule.
Materials:
-
β-Cyclodextrin
-
Hydrophobic guest molecule
-
Distilled water
-
Ethanol (or other suitable organic solvent)
-
Magnetic stirrer and stir bar
-
Beaker
-
Filtration apparatus
Procedure:
-
Dissolution of β-Cyclodextrin: Prepare a saturated solution of β-Cyclodextrin in distilled water by heating and stirring. The temperature should be maintained between 50-60°C to ensure complete dissolution.
-
Dissolution of Guest Molecule: Dissolve the hydrophobic guest molecule in a minimal amount of a suitable organic solvent, such as ethanol.
-
Complexation: Slowly add the guest molecule solution to the heated β-Cyclodextrin solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature while stirring. The inclusion complex will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed β-Cyclodextrin.
-
Drying: Dry the product in an oven at a suitable temperature or under vacuum.
Causality: The formation of the inclusion complex is driven by the favorable interaction between the hydrophobic guest molecule and the nonpolar interior of the β-Cyclodextrin cavity, leading to the displacement of water molecules from the cavity.
Caption: Workflow for the preparation of a β-Cyclodextrin inclusion complex.
Safety and Handling
β-Cyclodextrin is generally considered to be a non-hazardous substance.[6] However, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment: Wear safety glasses and gloves when handling the powder.[6]
-
Inhalation: Avoid inhaling the dust.
-
Fire: In case of fire, use water spray, foam, dry chemical, or carbon dioxide.[8]
-
First Aid:
Toxicological Information:
-
Acute Toxicity: No data available for oral, inhalation, or dermal routes.[6]
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[6]
Conclusion
β-Cyclodextrin is a versatile and valuable molecule with a broad range of applications driven by its unique ability to form inclusion complexes. Its well-characterized properties and safety profile make it an important tool in pharmaceutical development, food science, and analytical chemistry. Further research into novel derivatives and applications of β-Cyclodextrin continues to expand its utility in various scientific and industrial fields.
References
- 1. β-Cyclodextrin | 7585-39-9 [chemicalbook.com]
- 2. beta-Cyclodextrin | (C6H10O5)7 | CID 444041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. β-Cyclodextrin | 7585-39-9 [amp.chemicalbook.com]
- 5. β-环糊精 Wacker Chemie AG | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. waldeck-ms.de [waldeck-ms.de]
An In-Depth Technical Guide to the Predicted Spectral Characteristics of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis is the cornerstone of molecular characterization; however, publicly accessible, experimentally-derived spectral data for this specific molecule is currently unavailable. This guide, authored from the perspective of a Senior Application Scientist, provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By applying fundamental principles of spectroscopy and leveraging data from analogous structures, this document aims to serve as a robust reference for researchers, offering insights into the expected spectral features and the underlying chemical principles.
Molecular Structure and Rationale for Analysis
The structural complexity of this compound, featuring a pyrimidine core substituted with three different halogens and a methyl ester group, necessitates a multi-faceted analytical approach for unambiguous characterization. Each functional group and structural element is expected to produce a distinct signature in various spectroscopic analyses.
Below is the chemical structure of the title compound, which forms the basis for all subsequent spectral predictions.
Caption: Molecular structure of this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a primary tool for identifying the types and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is predicted to be remarkably simple, containing only one signal.
Experimental Considerations: A standard ¹H NMR experiment would be conducted by dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and acquiring the spectrum on a 400 MHz or higher field spectrometer.
Table 1: Predicted ¹H NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.0 | Singlet | 3H | -OCH₃ | The methyl protons of the ester are deshielded by the adjacent oxygen atom. In the absence of neighboring protons, the signal appears as a singlet. The exact chemical shift can be influenced by the electron-withdrawing nature of the heavily substituted pyrimidine ring. Models for predicting chemical shifts of methyl esters suggest a range around 3.7-4.1 ppm.[1][2] |
In-depth Analysis: The pyrimidine ring itself bears no protons, thus all signals arise from the methyl carboxylate group. The electron-withdrawing effect of the two chlorine atoms, the iodine atom, and the pyrimidine ring nitrogen atoms will deshield the entire molecule. This effect is transmitted to the methyl ester protons, likely shifting them slightly downfield compared to a methyl ester on a less electron-deficient aromatic system. The absence of any adjacent protons ensures the signal will be a sharp singlet, making it a distinct diagnostic peak.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to each of the six carbon atoms in the molecule.
Experimental Considerations: Due to the lower natural abundance of ¹³C, a more concentrated sample and a longer acquisition time are typically required compared to ¹H NMR. The use of a high-field spectrometer is advantageous for better signal resolution.
Table 2: Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~53-55 | -OCH₃ | The methyl carbon of the ester typically appears in this region.[3] |
| ~90-100 | C5-I | The carbon atom bonded to iodine (C5) is expected to be significantly upfield due to the "heavy atom effect" of iodine. This is a characteristic feature for iodo-substituted aromatic rings. |
| ~160-165 | C4-COOCH₃ | The C4 carbon is attached to the ester group and is part of the electron-deficient pyrimidine ring, placing it in the aromatic/heteroaromatic region. |
| ~162-168 | C=O | The carbonyl carbon of the ester group is highly deshielded and typically appears in this downfield region.[3] |
| ~165-170 | C2-Cl | Carbons bonded to chlorine in a dichloropyrimidine ring are significantly deshielded and appear far downfield.[4][5][6] |
| ~165-170 | C6-Cl | Similar to C2, this carbon is also bonded to a chlorine and nitrogen atoms, resulting in a strong deshielding effect. The chemical shifts for C2 and C6 are expected to be very similar. |
In-depth Analysis: The chemical shifts of the pyrimidine ring carbons (C2, C4, C5, C6) are influenced by several factors: the electronegativity of the adjacent nitrogen atoms, and the electronic effects of the halogen and carboxylate substituents.
-
C2 and C6: These carbons are flanked by a nitrogen and a chlorine atom, leading to significant deshielding and pushing their signals far downfield. Data from similar dichloropyrimidine structures support this prediction.[5][6][7]
-
C4: This carbon is attached to the ester group and is between a nitrogen and the iodine-bearing carbon. Its chemical shift will be in the typical range for substituted pyrimidine carbons.
-
C5: The most unique feature is the predicted upfield shift of C5 due to the heavy iodine atom. This is a well-documented phenomenon and serves as a key identifier for the position of iodine substitution.
-
Quaternary Carbons: All carbons in the pyrimidine ring are quaternary, which means their signals will likely be of lower intensity in a standard proton-decoupled ¹³C NMR spectrum compared to the protonated methyl carbon.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Considerations: The spectrum can be obtained from a solid sample using a KBr pellet or from a solution. The key diagnostic region is between 1600 and 3500 cm⁻¹.
Table 3: Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~2960-3000 | C-H stretch (methyl) | Weak-Medium | Characteristic stretching vibration for sp³ C-H bonds in the methyl group.[8] |
| ~1735-1750 | C=O stretch (ester) | Strong | This is a highly characteristic and intense absorption for the carbonyl group in a saturated ester. The electron-withdrawing pyrimidine ring may shift this to the higher end of the range.[9][10][11][12] |
| ~1500-1580 | C=N, C=C stretch (ring) | Medium-Strong | Aromatic and heteroaromatic ring stretching vibrations typically appear in this region. Multiple bands are expected. |
| ~1200-1300 | C-O stretch (ester) | Strong | The C-O single bond stretch of the ester group is another strong, characteristic band.[11][12] |
| ~700-850 | C-Cl stretch | Strong | Stretching vibrations for carbon-chlorine bonds typically appear in this region of the fingerprint area. |
| ~500-600 | C-I stretch | Medium | The carbon-iodine bond vibration is expected at a lower wavenumber due to the high mass of the iodine atom.[13] |
In-depth Analysis: The IR spectrum will be dominated by a very strong absorption band for the ester carbonyl (C=O) stretch, which is an excellent diagnostic tool. The presence of the C-O stretch further confirms the ester functionality. The fingerprint region (below 1500 cm⁻¹) will be complex but will contain valuable information, including the vibrations of the C-Cl and C-I bonds. The position of these C-X stretching bands decreases with the increasing mass of the halogen.[13]
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Experimental Considerations: Electron Ionization (EI) is a common technique for this type of molecule and would likely induce significant fragmentation. Electrospray Ionization (ESI) would be a softer ionization technique, more likely to show the intact molecular ion. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.
Predicted Molecular Ion: The molecular formula is C₆H₃Cl₂IN₂O₂. The exact mass can be calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O).
-
Molecular Weight: 332.91 g/mol
-
Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. We expect to see a characteristic pattern for M, M+2, and M+4 peaks with relative intensities of approximately 9:6:1.
Predicted Fragmentation Pattern: Fragmentation in EI-MS is expected to proceed through the loss of stable neutral molecules or radicals from the molecular ion.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
In-depth Analysis:
-
Loss of the methoxy radical (-•OCH₃): This is a common fragmentation pathway for methyl esters, leading to a stable acylium ion.
-
Loss of a chlorine radical (-•Cl): Halogen loss is a very common fragmentation pathway for halogenated aromatic compounds.[14][15][16]
-
Loss of the carbomethoxy radical (-•COOCH₃): Cleavage of the entire ester group is also a plausible fragmentation route.
-
Iodine cation ([I]⁺): The C-I bond is the weakest of the carbon-halogen bonds, and cleavage to form an iodine cation (m/z 127) is a possibility, especially in high-energy ionization.[17] The fragmentation of halogenated pyrimidines can be complex, often involving ring cleavage after initial losses.[18][19] The relative abundance of these fragments will depend on the ionization energy and the specific instrumentation used.
Conclusion and Best Practices
This guide provides a comprehensive, theory-based prediction of the key spectral data for this compound. While these predictions are grounded in established spectroscopic principles and data from analogous compounds, they should be used as a reference to be confirmed by experimental data.
For researchers working with this compound, it is imperative to:
-
Perform Multi-technique Analysis: Rely on a combination of ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry for unambiguous structural confirmation.
-
Utilize 2D NMR: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable to definitively assign the quaternary carbons of the pyrimidine ring by correlating them with the methyl protons.
-
Confirm Elemental Composition: Use high-resolution mass spectrometry (HRMS) to verify the molecular formula against the observed exact mass and isotopic pattern.
By providing this predictive framework, we aim to empower researchers to more efficiently and confidently characterize this versatile chemical building block in their drug discovery and development endeavors.
References
- 1. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR [m.chemicalbook.com]
- 6. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. article.sapub.org [article.sapub.org]
An In-depth Technical Guide to the Solubility of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate in Organic Solvents
This guide provides a comprehensive technical overview of the principles, prediction, and experimental determination of the solubility of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a framework for understanding and manipulating the solubility of this and similar heterocyclic compounds.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It influences everything from reaction kinetics and purification efficiency to formulation and bioavailability. This compound, a highly functionalized pyrimidine derivative, presents a unique set of solubility challenges and opportunities due to its complex chemical structure. Understanding its behavior in various organic solvents is paramount for process optimization and the synthesis of downstream targets, such as antiviral agents like Favipiravir.[1][2][3]
This guide will delve into the theoretical underpinnings of solubility, predictive modeling techniques, and robust experimental protocols to empower researchers in their work with this important compound.
Theoretical Framework: What Governs Solubility?
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[4][5] For a molecule as complex as this compound, a more nuanced appreciation of intermolecular forces is required.
Key Physicochemical Drivers:
-
Polarity: The pyrimidine ring, with its two nitrogen atoms, along with the ester and halogen substituents, creates a molecule with significant polarity. The distribution of electron density across the molecule will dictate its interaction with polar and non-polar solvents.
-
Hydrogen Bonding: The ester group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.
-
Molecular Size and Shape: Larger molecules can be more challenging for solvent molecules to surround and solvate effectively.[6]
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice.
A logical workflow for solvent selection based on these principles is outlined below:
References
- 1. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Unlocking Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus, a fundamental component of nucleic acids, stands as a privileged scaffold in medicinal chemistry.[1] Its inherent biological relevance and synthetic tractability have propelled the development of a vast and diverse arsenal of therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the biological activities of substituted pyrimidines, offering a comprehensive resource for professionals engaged in drug discovery and development. We will dissect the intricate relationship between chemical structure and biological function, elucidating the mechanisms that underpin their anticancer, antiviral, antimicrobial, and kinase inhibitory properties. Through a synthesis of technical data, detailed experimental protocols, and visual representations of key pathways, this guide aims to empower researchers to rationally design and develop the next generation of pyrimidine-based therapeutics.
The Pyrimidine Core: A Foundation for Pharmacological Diversity
The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 is the defining feature of pyrimidine.[4] This simple aromatic structure is a cornerstone of life, forming the basis of the nucleobases cytosine, thymine, and uracil, which are essential for DNA and RNA.[5][6] This fundamental role in biological systems provides a unique advantage for pyrimidine derivatives in drug design; they can readily interact with a multitude of biological targets, including enzymes and receptors.[2] The synthetic accessibility and the ability to introduce a wide array of substituents at various positions on the pyrimidine ring allow for the fine-tuning of their pharmacological profiles, leading to a broad spectrum of biological activities.[3][7]
Anticancer Activity: Targeting the Machinery of Malignancy
Substituted pyrimidines have emerged as a prominent class of anticancer agents, with several derivatives demonstrating potent efficacy against a wide range of human cancer cell lines.[8][9] Their mechanisms of action are multifaceted, often involving the disruption of critical cellular processes essential for tumor growth and proliferation.[10]
Mechanism of Action: Antimetabolites and Beyond
A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through antimetabolite activity.[11] By mimicking endogenous pyrimidines, these compounds can interfere with the synthesis of nucleic acids, a process vital for rapidly dividing cancer cells.[11] A classic example is 5-fluorouracil (5-FU) , a pyrimidine analog that inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[11][12] This disruption leads to a depletion of thymidine, ultimately causing DNA damage and inducing apoptosis in cancer cells.[11]
Beyond antimetabolite activity, substituted pyrimidines can also target other key players in cancer progression, such as protein kinases.[1]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[5][13] For instance, the introduction of a fluorine atom at the 5-position, as seen in 5-FU, is critical for its mechanism of action. Modifications at the 2, 4, and 6 positions with various aryl, amino, and heterocyclic moieties have been shown to significantly impact their cytotoxic activity against different cancer cell lines.[6][8]
Representative Anticancer Pyrimidine Derivatives
| Compound | Target/Mechanism of Action | Cancer Cell Line Examples | IC50 (µM) | Reference |
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | HCT-116 (Colon), MCF-7 (Breast) | Varies | [12] |
| Gemcitabine | Nucleoside Metabolic Inhibitor | Various solid tumors | Varies | [12] |
| Imatinib | Tyrosine Kinase Inhibitor | Chronic Myeloid Leukemia | Varies | [12] |
| Compound 20 | USP7 Inhibitor, p53/p21 accumulation | HCT-116 (Colon) | Potent | [8] |
| Compound 17 | CDK2 Inhibitor | MV4-11, HT-29, MCF-7, HeLa | Potent | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of substituted pyrimidine derivatives on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test pyrimidine compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Diagram of the MTT Assay Workflow
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Antiviral Activity: Combating Viral Infections
The structural similarity of pyrimidines to the building blocks of viral genetic material makes them prime candidates for antiviral drug development.[14][15] Many pyrimidine derivatives have demonstrated significant activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and various herpes viruses.[14][15][16]
Mechanism of Action: Chain Termination and Enzyme Inhibition
A key mechanism of antiviral action for many pyrimidine nucleoside analogs is the inhibition of viral DNA or RNA synthesis.[14] These compounds are often phosphorylated within the host cell to their active triphosphate forms, which can then be incorporated into the growing viral nucleic acid chain by viral polymerases. The lack of a 3'-hydroxyl group on the sugar moiety of these analogs prevents the addition of the next nucleotide, leading to chain termination and halting viral replication.[11]
Other pyrimidine derivatives can inhibit viral enzymes that are essential for the viral life cycle, such as reverse transcriptase in retroviruses or viral proteases.[14]
Notable Antiviral Pyrimidine Drugs
Several pyrimidine-based drugs are clinically used to treat viral infections. For example, Zidovudine (AZT) , a thymidine analog, is a reverse transcriptase inhibitor used in the treatment of HIV.[6] Stavudine (d4T) is another anti-HIV drug that functions as a nucleoside reverse transcriptase inhibitor.[17]
Recent research has also focused on developing pyrimidine derivatives with activity against emerging viral threats. For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E).[18]
Experimental Protocol: Plaque Reduction Assay
This protocol describes a common method for evaluating the antiviral activity of pyrimidine derivatives.
Objective: To determine the concentration of a test compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero cells)
-
Virus stock of known titer
-
Complete growth medium and overlay medium (containing a solidifying agent like agarose or methylcellulose)
-
Test pyrimidine compounds
-
6-well or 12-well plates
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.
-
Viral Infection: Remove the growth medium and infect the cell monolayer with a known amount of virus (typically 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: During the adsorption period, prepare serial dilutions of the test compounds in the overlay medium.
-
After adsorption, remove the viral inoculum and add the overlay medium containing the different concentrations of the test compound to the wells.
-
Incubation: Incubate the plates at the optimal temperature for viral replication until distinct plaques are visible (typically 2-10 days).
-
Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with a staining solution (e.g., 0.1% crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Acquisition: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value from the dose-response curve.
Diagram of the Plaque Reduction Assay Workflow
Caption: Workflow of the antiviral plaque reduction assay.
Antimicrobial Activity: A Broad Spectrum of Defense
Pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[17][19][20] Their structural resemblance to biological molecules allows them to interfere with essential microbial processes.[17]
Mechanism of Action: Diverse Targets in Microbes
The antimicrobial mechanisms of pyrimidine derivatives are varied. Some compounds inhibit enzymes involved in microbial folic acid synthesis, a pathway essential for the production of nucleic acids.[21] Others may disrupt cell wall synthesis, protein synthesis, or DNA replication in bacteria and fungi.[20][22] The specific mechanism is highly dependent on the substitution pattern of the pyrimidine ring.
Structure-Activity Relationship in Antimicrobial Pyrimidines
The presence of specific functional groups and their positions on the pyrimidine scaffold are crucial for antimicrobial activity.[23] For example, the incorporation of thiazolidinone moieties or fused heterocyclic systems like pyrido[2,3-d]pyrimidine can enhance antibacterial and antifungal potency.[17][19] Aromatic residues within a hydrogenated pyrimidine ring have also been identified as significant elements influencing antibacterial activity.[23]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives against bacterial or fungal strains.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test pyrimidine compounds
-
96-well microplates
-
Inoculum of the microorganism standardized to a specific density (e.g., 0.5 McFarland standard)
-
Positive control (a known antibiotic) and negative control (broth only)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Diagram of the Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Kinase Inhibition: Modulating Cellular Signaling
Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Pyrimidine-based compounds have emerged as a highly successful class of kinase inhibitors, with several approved drugs targeting various kinases.[24][25]
Mechanism of Action: ATP-Competitive Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing molecules containing this core to act as ATP-competitive inhibitors.[24] These compounds bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.[26]
Structure-Activity Relationship for Kinase Inhibitors
The selectivity and potency of pyrimidine-based kinase inhibitors are heavily influenced by the substituents on the pyrimidine core.[25][27] Modifications at the 2-, 4-, and 5-positions can be tailored to achieve specific interactions with the amino acid residues in the ATP-binding pocket of the target kinase, leading to high affinity and selectivity.[26] For example, 4-anilinoquinazoline and related pyrimidine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[18]
Prominent Pyrimidine-Based Kinase Inhibitors
| Inhibitor | Target Kinase | Therapeutic Area | Reference |
| Ibrutinib | Bruton's tyrosine kinase (BTK) | B-cell cancers | [24][28] |
| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia, GIST | [12] |
| Erlotinib | EGFR | Non-small cell lung cancer | [29] |
| Palbociclib | CDK4/6 | Breast cancer | [8] |
Experimental Protocol: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of pyrimidine derivatives against a specific protein kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-32P]ATP, or used in a fluorescence-based assay)
-
Kinase reaction buffer
-
Test pyrimidine compounds
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding for radiolabeled assays, or specific antibodies for ELISA-based assays)
Procedure:
-
Reaction Setup: In a microplate or reaction tube, combine the kinase, substrate, and varying concentrations of the test compound in the kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific period.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or a denaturing solution).
-
Detection of Phosphorylation: Measure the amount of phosphorylated substrate using the chosen detection method.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value from the dose-response curve.
Diagram of a Kinase Signaling Pathway and Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrimidine-based inhibitor.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents.[2] Its versatility allows for the generation of diverse chemical libraries with a wide range of biological activities.[30][31] Future research in this area will likely focus on the development of more selective and potent pyrimidine derivatives, including dual-target inhibitors that can address complex diseases like cancer with a multi-pronged approach.[27] The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel pyrimidine-based drugs with improved efficacy and safety profiles. The rich chemistry and profound biological relevance of substituted pyrimidines ensure their enduring importance in the landscape of drug discovery.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
- 6. sciensage.info [sciensage.info]
- 7. tandfonline.com [tandfonline.com]
- 8. ijrpr.com [ijrpr.com]
- 9. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 10. benchchem.com [benchchem.com]
- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. juniperpublishers.com [juniperpublishers.com]
- 22. journals.innovareacademics.in [journals.innovareacademics.in]
- 23. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 27. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and Synthesis of Iodinated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the discovery, history, and synthesis of iodinated pyrimidines, a class of molecules that has played a pivotal role in the development of antiviral and anticancer therapies. From their serendipitous discovery to their modern applications as versatile synthetic intermediates, we will delve into the core chemistry, mechanistic principles, and practical methodologies that underpin their importance in medicinal chemistry and drug development.
A Landmark Discovery: The Dawn of Antiviral Chemotherapy
The story of iodinated pyrimidines is inextricably linked with the pioneering work of Dr. William H. Prusoff. In the late 1950s, while synthesizing analogs of thymidine with the initial goal of developing anticancer agents, Prusoff and his colleagues created 5-iodo-2'-deoxyuridine (Idoxuridine).[1] This seminal achievement, published in 1959 in Biochimica et Biophysica Acta, marked a turning point in medicine.[1] While its anticancer activity was modest, Idoxuridine was soon discovered to possess potent antiviral properties, particularly against the herpes simplex virus.[2] This led to its approval as the first-ever antiviral drug, heralding a new era of targeted chemotherapy for viral infections.[2]
The initial synthesis was a critical first step, but it was the subsequent biological evaluation that revealed its true potential. This discovery underscored a fundamental principle in drug development: a molecule's journey from laboratory synthesis to clinical application is often unpredictable, with its ultimate therapeutic value sometimes lying in an entirely different domain than originally envisioned.
The Synthetic Challenge: A Historical Evolution of Iodination Methodologies
The introduction of an iodine atom into the pyrimidine ring, specifically at the C5 position, is the key synthetic transformation. Over the decades, the methods to achieve this have evolved from harsh, classical procedures to more refined and environmentally benign techniques. The choice of method is often dictated by the specific pyrimidine substrate, desired yield, and scalability.
Early Approaches: The Era of Harsh Electrophilic Iodination
The foundational methods for iodinating pyrimidines relied on classical electrophilic aromatic substitution using molecular iodine in the presence of strong oxidizing acids like nitric acid or sulfuric acid.[3][4] These conditions, while effective for simple pyrimidine bases, often suffered from several drawbacks:
-
Harsh Reaction Conditions: The use of strong acids could lead to the degradation of sensitive functional groups on the pyrimidine or attached sugar moieties.
-
Safety Concerns: The handling of concentrated nitric and sulfuric acid poses significant safety risks.
-
Environmental Impact: These methods generate toxic and corrosive waste, making them environmentally unsustainable.
Mechanism of Acid-Catalyzed Iodination:
The underlying principle of these early methods is the in situ generation of a more potent electrophilic iodine species, such as the iodonium ion (I+), which can then attack the electron-rich C5 position of the pyrimidine ring.
Figure 1: Simplified mechanism of acid-catalyzed iodination of a pyrimidine ring.
The Advent of Milder Reagents: N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl)
The quest for milder and more selective iodination methods led to the adoption of reagents like N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).
-
N-Iodosuccinimide (NIS): NIS has become a widely used reagent for the iodination of a variety of aromatic and heteroaromatic compounds, including pyrimidines.[5] It offers several advantages over the classical methods, including milder reaction conditions and easier handling. The reactivity of NIS can be further tuned by the addition of catalytic amounts of acid or other activators.[5]
-
Iodine Monochloride (ICl): ICl is another effective electrophilic iodinating agent. Its polarity (Iδ+—Clδ-) makes the iodine atom sufficiently electrophilic to attack the pyrimidine ring without the need for strong oxidizing acids.
These reagents represented a significant step forward, offering chemists greater control over the iodination process and expanding the scope of compatible substrates.
Modern Innovations: Towards Greener and More Efficient Synthesis
In recent years, the principles of green chemistry have driven the development of highly efficient and environmentally friendly iodination protocols.
-
Mechanochemistry (Solvent-Free Grinding): A notable advancement is the use of mechanochemistry, where the reaction is carried out by grinding the reactants together in the absence of a solvent.[3][4] This method, often employing molecular iodine with a silver salt like AgNO₃, offers short reaction times, high yields, and a significantly reduced environmental footprint.[3] The mechanical force facilitates the reaction between the solid reagents.
-
Iodine with Sodium Nitrite: Another mild and effective system involves the use of molecular iodine in the presence of sodium nitrite. This combination provides a simple and high-yielding method for the regioselective C5 iodination of pyrimidine bases and nucleosides at room temperature.
Comparative Overview of Iodination Methods:
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Classical Acid-Catalyzed | I₂, HNO₃/H₂SO₄ | Harsh, elevated temp. | Inexpensive reagents | Low functional group tolerance, safety and environmental concerns[3][4] |
| N-Iodosuccinimide (NIS) | NIS, optional acid catalyst | Mild, room temp. to moderate heating | Good functional group tolerance, easy to handle[5] | Higher cost of reagent |
| Mechanochemistry | I₂, AgNO₃ | Solvent-free, grinding at room temp. | Rapid, high yields, environmentally friendly[3] | May not be suitable for all substrates, scalability can be a challenge |
| Iodine/Sodium Nitrite | I₂, NaNO₂ | Mild, room temp. | Simple, high yields, good regioselectivity |
Step-by-Step Protocols: A Practical Guide
Protocol 1: Classical Iodination of Uracil using Iodine and Nitric Acid (Historical Context)
Disclaimer: This protocol is provided for historical and educational purposes. It involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Uracil
-
Molecular Iodine (I₂)
-
Concentrated Nitric Acid (HNO₃)
-
Water
-
Sodium thiosulfate solution
Procedure:
-
In a round-bottom flask, suspend uracil in water.
-
Add molecular iodine to the suspension.
-
Slowly and carefully add concentrated nitric acid to the mixture with stirring.
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the color of iodine disappears.
-
The solid product, 5-iodouracil, is then collected by filtration, washed with cold water, and dried.
Protocol 2: Modern "Green" Iodination of Uracil via Mechanochemistry
Materials:
-
Uracil
-
Molecular Iodine (I₂)
-
Silver Nitrate (AgNO₃)
-
Mortar and Pestle
-
Acetonitrile (a few drops)
-
Saturated sodium thiosulfate solution
Procedure:
-
In a mortar, combine uracil, molecular iodine, and silver nitrate.[3]
-
Add a few drops of acetonitrile to facilitate grinding.[3]
-
Grind the mixture with a pestle for 20-30 minutes. The reaction is often exothermic.[3]
-
Monitor the reaction by TLC.
-
Upon completion, add a saturated solution of sodium thiosulfate to quench unreacted iodine.[3]
-
The solid product is then isolated, washed, and dried.[3]
Figure 2: A simplified workflow for the mechanochemical synthesis of 5-iodouracil.
Beyond the Bench: The Versatility of Iodinated Pyrimidines in Modern Organic Synthesis
While the initial focus of iodinated pyrimidines was on their direct therapeutic applications, their role has expanded significantly. They are now recognized as highly valuable and versatile building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition to a low-valent palladium catalyst, making it an excellent leaving group for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Power of Palladium: Cross-Coupling Reactions
-
Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. Iodinated pyrimidines readily participate in Suzuki couplings, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.[6][7] This is a powerful tool for generating libraries of compounds for drug discovery.
-
Heck Coupling: The Heck reaction couples an organic halide with an alkene.[8] Iodinated pyrimidines can be used to introduce alkenyl groups, further diversifying the accessible chemical space.
-
Stille Coupling: In the Stille reaction, an organotin compound is coupled with an organic halide.[9][10] This method is also highly effective with iodinated pyrimidines and is known for its tolerance of a wide variety of functional groups.[9]
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The use of iodinated pyrimidines in Sonogashira couplings provides a direct route to 5-alkynylpyrimidines, which are important intermediates and possess interesting biological activities themselves.
Figure 3: The utility of 5-iodopyrimidines as versatile intermediates in palladium-catalyzed cross-coupling reactions.
Conclusion: A Legacy of Innovation and a Future of Possibilities
The discovery and development of synthetic routes to iodinated pyrimidines represent a triumph of medicinal chemistry. From the foundational work of Prusoff, which ushered in the age of antiviral therapy, to the sophisticated and sustainable synthetic methods of today, the journey of these molecules is a testament to the power of chemical innovation. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and reactivity of iodinated pyrimidines is not just an academic exercise; it is a gateway to the design and creation of the next generation of therapeutics. The versatility of the carbon-iodine bond in cross-coupling reactions ensures that these "old" molecules will continue to play a new and vital role in the construction of complex molecular architectures with the potential to address a wide range of human diseases.
References
- 1. Synthesis and biological activities of iododeoxyuridine, an analog of thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNAmod: 5-iodouracil [dnamod.hoffmanlab.org]
- 3. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in nature, most notably as a component of nucleobases, has inspired chemists to explore its vast potential as a privileged scaffold in drug design. The strategic functionalization of the pyrimidine ring allows for the precise modulation of physicochemical properties and the introduction of pharmacophoric elements necessary for potent and selective biological activity.
This guide provides a comprehensive technical overview of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate, a highly functionalized pyrimidine derivative poised for significant utility in contemporary drug discovery programs. With its unique arrangement of reactive sites—two distinct chlorine atoms, an iodine atom, and a methyl ester—this compound offers a versatile platform for the synthesis of diverse chemical libraries and the exploration of novel chemical space. Its role as a sophisticated building block enables the rapid assembly of complex molecules, accelerating the hit-to-lead and lead optimization phases of drug development.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of a building block is critical for its effective application in synthesis and for predicting the characteristics of its derivatives.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1136962-00-9 |
| Molecular Formula | C₆H₃Cl₂IN₂O₂ |
| Molecular Weight | 332.91 g/mol |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, making it readily accessible for research and development purposes. The compound is typically offered in various purities and quantities to suit the needs of different research scales, from initial screening to larger-scale synthesis.
| Supplier | Purity | Available Quantities |
| Santa Cruz Biotechnology | ≥98% | 1 g, 5 g, 10 g |
| Sigma-Aldrich | ≥97% | 250 mg, 1 g, 5 g |
| Guidechem | Varies by manufacturer | Inquire for details |
| AccelaChemBio | ≥95% | 1 g, bulk |
Note: Availability and specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.
Synthesis and Purification
Representative Synthetic Route
The proposed synthesis commences with a commercially available pyrimidine precursor, which is then subjected to sequential chlorination and iodination reactions.
Caption: A representative workflow for the synthesis of the target compound.
Experimental Protocol (Representative)
Step 1: Chlorination of Methyl 2,6-dihydroxypyrimidine-4-carboxylate
-
To a stirred solution of Methyl 2,6-dihydroxypyrimidine-4-carboxylate in an excess of phosphorus oxychloride (POCl₃), a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) is added.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). The use of a strong chlorinating agent like POCl₃ is a standard and effective method for converting hydroxypyrimidines to their corresponding chloropyrimidines.[1]
-
Upon completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously quenched by pouring it onto crushed ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate solution).
-
The resulting crude product, Methyl 2,6-dichloropyrimidine-4-carboxylate, is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo.
Step 2: Iodination of Methyl 2,6-dichloropyrimidine-4-carboxylate
-
The crude Methyl 2,6-dichloropyrimidine-4-carboxylate is dissolved in a suitable solvent, such as dichloromethane or acetonitrile.
-
To this solution, molecular iodine (I₂) and a silver salt, such as silver nitrate (AgNO₃), are added. This combination generates a potent electrophilic iodine species capable of iodinating the electron-rich pyrimidine ring.[2]
-
The reaction is stirred at room temperature, and its progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the silver iodide precipitate.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.
Purification
The final product, this compound, can be purified by standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to achieve the desired level of purity.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its potential as a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The distinct reactivity of its functional groups allows for a modular and systematic exploration of chemical space.
References
An In-depth Technical Guide to the Safety and Handling of Halogenated Pyrimidines
Introduction: The Double-Edged Sword of Halogenated Pyrimidines in Research and Development
Halogenated pyrimidines are a cornerstone of modern medicinal chemistry and biomedical research. The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the pyrimidine scaffold dramatically influences the molecule's physicochemical properties, metabolic stability, and biological activity.[1] This has led to their widespread use as anticancer agents (e.g., 5-Fluorouracil), antiviral drugs, and indispensable research tools for studying cellular processes like DNA synthesis (e.g., Bromodeoxyuridine).[1][2]
However, the very characteristics that make these compounds potent biological modulators also render them significant occupational hazards. Many halogenated pyrimidines are classified as cytotoxic, mutagenic, teratogenic, and carcinogenic.[3][4] Consequently, their handling demands a comprehensive understanding of their specific risks and the implementation of rigorous safety protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to safely handle, use, and dispose of halogenated pyrimidines, ensuring the integrity of their research and, most importantly, their personal safety.
Chapter 1: Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of each halogenated pyrimidine is the foundation of a robust safety program. The nature and position of the halogen atom, as well as other substituents on the pyrimidine ring, can significantly alter the compound's toxicity profile.
Toxicological Profile of Common Halogenated Pyrimidines
Halogenated pyrimidines exert their biological effects primarily by interfering with nucleic acid synthesis and function.[2] This mechanism of action is intrinsically linked to their toxicity.
-
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent, 5-FU is acutely toxic if swallowed, in contact with skin, or if inhaled.[3][5] It is a known carcinogen, may cause genetic defects, and is suspected of damaging fertility or the unborn child.[3]
-
Bromodeoxyuridine (BrdU): Commonly used in cell proliferation assays, BrdU is a thymidine analog that can be incorporated into DNA. This property underlies its classification as a mutagen and a suspected teratogen.[4][6]
-
Idoxuridine (IDU): An antiviral medication, Idoxuridine is also a thymidine analog. It is suspected of causing genetic defects and damaging fertility or the unborn child.[7][8]
-
Chloropyrimidines: This class of compounds, such as 2-chloropyrimidine and 2,4-dichloropyrimidine, are often used as synthetic intermediates. They can cause skin and serious eye irritation.[5][9]
Table 1: Hazard Summary of Selected Halogenated Pyrimidines
| Compound | Primary Hazards | GHS Hazard Statements |
| 5-Fluorouracil | Acute toxicity (oral, dermal, inhalation), Carcinogenicity, Mutagenicity, Reproductive toxicity | H301, H311, H331, H350, H340, H361[3][5] |
| Bromodeoxyuridine (BrdU) | Mutagenicity, Reproductive toxicity | H340, H361[4] |
| Idoxuridine (IDU) | Mutagenicity, Reproductive toxicity, Skin/eye irritation | H341, H361, H315, H319[7] |
| 2-Chloropyrimidine | Skin/eye irritation | H315, H319[5] |
| 2,4-Dichloropyrimidine | Skin/eye irritation | H315, H319[5] |
The Influence of Halogenation on Toxicity: A Structure-Activity Relationship (SAR) Perspective
The type of halogen and its position on the pyrimidine ring play a crucial role in the compound's biological activity and, consequently, its toxicity. For instance, the introduction of iodine at the C7 position of certain pyrrolo[3,2-d]pyrimidines has been shown to significantly enhance their antiproliferative potency.[8] This highlights the importance of consulting the specific Safety Data Sheet (SDS) for each halogenated pyrimidine, as generalizations can be misleading. The presence of a halogen atom can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.
Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment, combining engineering controls and appropriate PPE, is essential for minimizing exposure to halogenated pyrimidines.
Primary and Secondary Engineering Controls
Engineering controls are the first and most important line of defense in protecting laboratory personnel.
-
Chemical Fume Hoods: All work with solid (powdered) or volatile halogenated pyrimidines, and any procedure that may generate aerosols, must be conducted in a certified chemical fume hood.[10][11]
-
Biological Safety Cabinets (BSCs): For work involving cell culture or other sterile applications with cytotoxic halogenated pyrimidines, a Class II, Type B2 or C1 BSC is recommended to provide both personnel and product protection.[12]
-
Containment Ventilated Enclosures (CVEs) or Glove Boxes: For handling highly potent or large quantities of halogenated pyrimidines, a CVE or glove box provides the highest level of containment.
Caption: Hierarchy of controls for managing exposure to halogenated pyrimidines.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is crucial for protecting personnel from direct contact.
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is mandatory when handling halogenated pyrimidines.[12][13] Gloves should be changed immediately if contaminated and every 30-60 minutes during prolonged handling.[2]
-
Gowns: A disposable, solid-front gown with long sleeves and tight-fitting cuffs should be worn.[12]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashes, chemical splash goggles or a face shield worn over safety glasses are necessary.[6][10]
-
Respiratory Protection: For spills or when engineering controls are not sufficient, a NIOSH-approved respirator is required. For powders, an N95 or higher particulate respirator is necessary. For volatile compounds, a combination particulate/chemical cartridge respirator may be needed.[12]
Chapter 3: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to prevent contamination and exposure.
General Handling Practices
-
Designated Areas: Designate specific areas for working with halogenated pyrimidines and clearly label them with appropriate hazard warnings.[10]
-
Weighing: Weigh solid compounds in a containment ventilated enclosure or a chemical fume hood on a plastic-backed absorbent liner to contain any spills.[11]
-
Solutions: Prepare solutions in a chemical fume hood or BSC. Use Luer-lok syringes and needles to prevent accidental disconnection.[12]
-
Transport: Transport halogenated pyrimidines in sealed, shatter-proof secondary containers.[13]
Storage Requirements
-
Segregation: Store halogenated pyrimidines separately from incompatible materials, such as strong oxidizing agents and strong acids.[4][5]
-
Labeling: All containers must be clearly labeled with the chemical identity and appropriate hazard warnings.
-
Security: Store highly toxic or potent compounds in a locked cabinet or a restricted-access area.[5][8]
Chapter 4: Experimental Workflows: Case Studies in Safe Practice
The following protocols illustrate the integration of safety measures into common laboratory procedures involving halogenated pyrimidines.
Protocol: Synthesis of 2,4-Dichloropyrimidine
This synthesis involves the use of phosphorus oxychloride, a highly corrosive and reactive chemical, and generates hydrogen chloride gas.
Materials:
-
Uracil
-
Phosphorus oxychloride
-
Chloroform
-
Sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Don appropriate PPE (double nitrile gloves, chemical-resistant gown, chemical splash goggles, and face shield). Set up the reaction in a chemical fume hood.
-
Reaction: In a two-necked round-bottom flask equipped with a condenser, dissolve uracil in phosphorus oxychloride.[5]
-
Reflux the solution with stirring for 3.5 hours at 110°C (383 K).[5]
-
Workup: After cooling, carefully and slowly pour the reaction mixture onto crushed ice in a large beaker within the fume hood to quench the excess phosphorus oxychloride. This is a highly exothermic reaction that will generate HCl gas.
-
Extract the aqueous layer with chloroform.[5]
-
Wash the combined organic extracts with a dilute sodium carbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[5]
Caption: Workflow for the synthesis of 2,4-dichloropyrimidine.
Protocol: Administration of Bromodeoxyuridine (BrdU) to Cell Culture
This protocol requires aseptic technique to prevent contamination of the cell culture while ensuring personnel safety.
Materials:
-
BrdU stock solution
-
Cell culture medium
-
Sterile Luer-lok syringes and needles
-
Cell culture plates
Procedure:
-
Preparation: Work in a certified Class II BSC. Don appropriate PPE (sterile double gloves, gown, and safety glasses).
-
Dilution: Calculate the required volume of BrdU stock solution and dilute it to the final working concentration in pre-warmed cell culture medium.
-
Administration: Carefully add the BrdU-containing medium to the cell culture plates.
-
Incubation: Return the plates to the incubator.
-
Waste Disposal: Dispose of all BrdU-contaminated materials (pipette tips, tubes, etc.) in a designated cytotoxic waste container within the BSC.[2]
Chapter 5: Emergency Procedures: Spill and Exposure Response
Prompt and correct response to spills and exposures is crucial to minimize harm.
Spill Cleanup
-
Small Spills (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Don appropriate PPE, including respiratory protection if dealing with a powder.[12]
-
For liquids, cover the spill with absorbent pads. For powders, gently cover with a wetted absorbent pad to avoid aerosolization.[12]
-
Clean the area from the outside in with a detergent solution, followed by water.[12]
-
Dispose of all cleanup materials as hazardous waste.[12]
-
-
Large Spills (>5 mL or 5 g):
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[14]
In all cases of personnel exposure, seek immediate medical attention and report the incident to your supervisor and EHS.
Chapter 6: Decontamination and Waste Disposal
Proper decontamination and disposal are essential to prevent the spread of contamination and protect the environment.
Decontamination
-
Work Surfaces: At the end of each work session, decontaminate all surfaces where halogenated pyrimidines were handled. A solution of detergent and water is often sufficient.[15] For some compounds like 5-FU, a 0.5% sodium hypochlorite solution followed by a water rinse can be effective.[16]
-
Equipment: Decontaminate non-disposable equipment by soaking in a suitable deactivating solution or by thorough washing with a detergent solution. For BrdU-contaminated glassware, soaking in a 10% bleach solution for 24 hours can be used for decontamination.[17]
Waste Disposal
-
Solid Waste: All solid waste contaminated with halogenated pyrimidines (gloves, gowns, absorbent pads, etc.) must be collected in a designated, labeled hazardous waste container.[2][18]
-
Liquid Waste: Collect all liquid waste containing halogenated pyrimidines in a labeled, leak-proof hazardous waste container. Do not pour this waste down the drain.[2]
-
Sharps: Dispose of all needles and syringes used with halogenated pyrimidines in a designated sharps container for cytotoxic waste.[2]
All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[7]
Conclusion
Halogenated pyrimidines are powerful tools in the hands of researchers and drug development professionals. However, their inherent toxicity necessitates a culture of safety and a rigorous adherence to established protocols. By understanding the specific hazards, implementing robust engineering and administrative controls, utilizing appropriate PPE, and following prescribed procedures for handling, storage, and disposal, the risks associated with these valuable compounds can be effectively managed. This guide serves as a comprehensive resource to empower scientists to conduct their work safely and responsibly, ultimately advancing scientific knowledge without compromising their health and well-being.
References
- 1. cdc.gov [cdc.gov]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Applying NIOSH Hazardous Drug Assessment of Risk Principles To Home Healthcare [specialtypharmacycontinuum.com]
- 5. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A kind of preparation method of 2,4-dichloropyrimidine and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. researchgate.net [researchgate.net]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. researchgate.net [researchgate.net]
- 17. unthealth.edu [unthealth.edu]
- 18. umdearborn.edu [umdearborn.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate
Introduction: The Strategic Advantage of a Polysubstituted Pyrimidine Core
The pyrimidine scaffold is a cornerstone in the architecture of numerous kinase inhibitors, largely due to its ability to mimic the purine core of ATP and establish critical hydrogen bonding interactions within the kinase hinge region.[1][2] The strategic functionalization of the pyrimidine ring is paramount for achieving high potency and selectivity. Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate is a highly versatile starting material for the synthesis of diverse kinase inhibitor libraries. Its distinct electronic properties and the differential reactivity of its halogen substituents (Iodo vs. Chloro) allow for a programmed and regioselective introduction of various functionalities. This application note provides a detailed guide for the synthesis of 2,4,6-trisubstituted pyrimidine-based kinase inhibitors, leveraging the unique reactivity of this starting material through key palladium-catalyzed cross-coupling reactions.[3]
The iodine atom at the C5 position is the most reactive site for palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig amination, followed by the chlorine atoms at the C2 and C6 positions. This differential reactivity allows for a stepwise and controlled diversification of the pyrimidine core, a crucial aspect in the construction of complex molecular architectures for potent and selective kinase inhibition.[4]
Overall Synthetic Strategy
The general approach involves a three-step sequence of palladium-catalyzed cross-coupling reactions to introduce diversity at the C5, C6, and C2 positions of the pyrimidine ring. The ester group at the C4 position can be further modified, for instance, by amidation, to introduce additional points of interaction with the target kinase.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Part 1: Selective C5-Functionalization via Sonogashira Coupling
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] Due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bonds on the pyrimidine ring, the Sonogashira coupling can be performed selectively at the C5 position.[7]
Caption: Sonogashira coupling at the C5 position.
Protocol 1: Synthesis of Methyl 2,6-dichloro-5-(phenylethynyl)pyrimidine-4-carboxylate
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.05 mmol), and CuI (0.1 mmol).
-
Add anhydrous THF (10 mL) and anhydrous Et3N (3.0 mmol).
-
Degas the mixture by bubbling with argon for 10 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Rationale: The use of a palladium catalyst in combination with a copper(I) co-catalyst is standard for the Sonogashira reaction.[6] Triethylamine acts as a base to neutralize the hydrogen iodide formed during the reaction. The reaction is performed under anhydrous and inert conditions to prevent catalyst deactivation.[5]
Part 2: Selective C6-Arylation via Suzuki Coupling
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[8][9] After the C5 position has been functionalized, the chlorine at the C6 position can be selectively targeted for Suzuki coupling over the C2 chlorine, although this may require careful optimization of reaction conditions.[10]
Caption: Suzuki coupling at the C6 position.
Protocol 2: Synthesis of Methyl 2-chloro-5-(phenylethynyl)-6-phenylpyrimidine-4-carboxylate
Materials:
-
Methyl 2,6-dichloro-5-(phenylethynyl)pyrimidine-4-carboxylate (from Protocol 1)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Microwave reactor or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a microwave vial, add Methyl 2,6-dichloro-5-(phenylethynyl)pyrimidine-4-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30-60 minutes. Alternatively, the reaction can be heated at reflux in a round-bottom flask for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
Rationale: The use of a palladium(0) catalyst and a base is essential for the Suzuki coupling catalytic cycle.[8] A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Microwave irradiation can significantly accelerate the reaction.[10]
Part 3: C2-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful tool for the formation of carbon-nitrogen bonds.[11][12] This reaction can be employed to introduce a variety of amino groups at the C2 position of the pyrimidine core, a key interaction point for many kinase inhibitors.[1][13]
Caption: Buchwald-Hartwig amination at the C2 position.
Protocol 3: Synthesis of Methyl 2-(phenylamino)-5-(phenylethynyl)-6-phenylpyrimidine-4-carboxylate
Materials:
-
Methyl 2-chloro-5-(phenylethynyl)-6-phenylpyrimidine-4-carboxylate (from Protocol 2)
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs2CO3)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or sealed vial
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a Schlenk tube, add Methyl 2-chloro-5-(phenylethynyl)-6-phenylpyrimidine-4-carboxylate (1.0 mmol), Pd2(dba)3 (0.025 mmol), XPhos (0.05 mmol), and Cs2CO3 (1.5 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (10 mL) and aniline (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired product.
Rationale: The choice of a palladium precursor, a bulky phosphine ligand like XPhos, and a strong base is crucial for the efficiency of the Buchwald-Hartwig amination.[1][11] The reaction is performed under inert and anhydrous conditions to maintain the catalytic activity.
Data Presentation: Representative Synthesized Kinase Inhibitor Scaffolds
The following table summarizes hypothetical kinase inhibitor scaffolds that can be synthesized using the described protocols, with potential kinase targets based on published literature on similar pyrimidine-based inhibitors.[14][15][16]
| Scaffold ID | R1 (at C5) | R2 (at C6) | R3 (at C2) | Potential Kinase Target(s) |
| KI-001 | Phenylethynyl | Phenyl | Phenylamino | EGFR, VEGFR |
| KI-002 | Cyclopropylethynyl | 4-Fluorophenyl | 3-Aminophenyl | Aurora Kinase, Src |
| KI-003 | (3-Hydroxyprop-1-yn-1-yl) | 2-Pyrimidinyl | (4-Methylpiperazin-1-yl) | PI3K, mTOR |
| KI-004 | Ethynyl | 3-Pyridinyl | 4-Morpholinophenylamino | JAK, SYK |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of kinase inhibitors. The differential reactivity of its halogen substituents allows for a programmed and regioselective introduction of diverse chemical moieties through well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide a robust framework for researchers in drug discovery to generate novel and potent kinase inhibitors based on the 2,4,6-trisubstituted pyrimidine scaffold. Further derivatization of the methyl ester at the C4 position can provide additional opportunities for optimizing the pharmacological properties of the synthesized compounds.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MX2022005726A - Improved synthesis of kras g12c inhibitor compound. - Google Patents [patents.google.com]
- 15. WO2022126133A1 - Alk-5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate
Introduction: Strategic Importance in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development where the formation of carbon-carbon bonds is paramount.[1][2][3] This palladium-catalyzed reaction offers a powerful and versatile method for constructing complex molecular architectures, such as the biaryl and heteroaryl-aryl motifs frequently found in biologically active compounds.[4][5] The substrate, Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate, is a highly functionalized and synthetically valuable building block for the synthesis of novel pharmaceutical intermediates. Its polyhalogenated and electron-deficient nature presents both unique opportunities for selective functionalization and specific challenges that require carefully optimized reaction conditions.
This comprehensive guide provides an in-depth analysis of the application of this compound in Suzuki coupling reactions. We will delve into the mechanistic nuances dictated by the substrate's distinct halogen reactivity, present detailed, field-proven protocols for predictable and high-yield couplings, and offer extensive troubleshooting strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Understanding the Substrate: Regioselectivity is Key
The chemical structure of this compound (Molecular Formula: C₆H₃Cl₂IN₂O₂, Molecular Weight: 332.91 g/mol ) is central to its reactivity in Suzuki coupling reactions.[6] The pyrimidine ring is adorned with three halogen atoms at positions 2, 5, and 6, and an electron-withdrawing methyl carboxylate group at position 4.
The success of any Suzuki coupling with this substrate hinges on understanding and exploiting the differential reactivity of the three carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[7] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond the most facile and, therefore, the rate-determining step.[7]
Furthermore, the position of the halogen on the electron-deficient pyrimidine ring significantly influences reactivity. The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5.[7] In the case of our substrate, the iodine atom is at the C5 position, which is typically less reactive than the C2, C4, and C6 positions. However, the exceptional reactivity of the carbon-iodine bond is expected to dominate, making the C5 position the primary site for the initial Suzuki coupling. This inherent regioselectivity allows for a stepwise and controlled functionalization of the pyrimidine core.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][8][9] A fundamental understanding of this mechanism is crucial for rational protocol design and troubleshooting.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (in our case, the C-I bond of the pyrimidine) to a palladium(0) complex. This is often the rate-limiting step and results in the formation of a palladium(II) intermediate.[2]
-
Transmetalation: In the presence of a base, the organoboron compound (a boronic acid or ester) forms a more nucleophilic "ate" complex.[10] This complex then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the desired product and regenerating the active palladium(0) catalyst.[11]
Experimental Protocols
Protocol 1: Standard Suzuki Coupling for C5-Arylation
This protocol is designed as a robust starting point for the selective Suzuki coupling at the C5-iodo position of this compound with a variety of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv, finely powdered)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water 4:1:1)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxygen from deactivating the catalyst.[12]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling for Rapid Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in a fraction of the time.[11][13]
Materials:
-
Same as Protocol 1, but with a microwave-compatible reaction vessel.
Procedure:
-
Vessel Preparation: To a microwave reaction vessel, add this compound, the boronic acid, the palladium catalyst, any additional ligand, and the base.
-
Inert Atmosphere and Solvent Addition: Seal the vessel and purge with an inert gas. Add the degassed solvent system via syringe.
-
Microwave Reaction: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-60 minutes).
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Data Presentation: Key Reaction Parameters
The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling. The following table provides a starting point for optimization based on literature precedents for similar substrates.[14][15]
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | Pd(PPh₃)₄ is a versatile and commonly used catalyst. For more challenging couplings, using a ligand like SPhos or XPhos with a palladium source like Pd₂(dba)₃ can be beneficial.[13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial for activating the boronic acid.[10] Cs₂CO₃ is often more effective for less reactive substrates. K₃PO₄ is a strong base that can be effective but may not be suitable for base-sensitive functional groups.[16] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[17] Anhydrous conditions may be necessary to prevent protodeboronation of sensitive boronic acids.[12] |
Troubleshooting Common Issues
-
Low or No Yield: This is the most common issue. First, verify the activity of your palladium catalyst and the purity of your reagents.[12] Ensure that the reaction was performed under strictly anaerobic conditions, as oxygen can deactivate the catalyst.[18] Optimization of the base, solvent, and temperature may also be necessary.[19][20][21]
-
Dehalogenation: The replacement of a halogen with a hydrogen atom is a known side reaction, particularly with reactive halides like iodides.[22] This often occurs due to the formation of a palladium-hydride species. To mitigate this, consider using a milder base or switching to anhydrous conditions. Employing bulkier, more electron-rich ligands can also suppress this side reaction.[22]
-
Homocoupling of Boronic Acid: The formation of a biaryl product from two molecules of the boronic acid can occur, especially in the presence of oxygen.[23] Rigorous degassing of the reaction mixture is the most effective way to prevent this.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex, functionalized pyrimidines. The pronounced difference in the reactivity of its three halogen atoms allows for a predictable and regioselective Suzuki-Miyaura coupling at the C5 position. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this substrate in drug discovery and development programs.
References
- 1. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 20. researchgate.net [researchgate.net]
- 21. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Sonogashira Coupling with 5-Iodopyrimidines
Introduction: The Strategic Importance of 5-Alkynylpyrimidines in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and natural products.[1][2][3] The functionalization of this privileged scaffold is a critical endeavor in the pursuit of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. Among the various synthetic methodologies, the Sonogashira cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of the Sonogashira coupling with 5-iodopyrimidines. The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can profoundly influence a molecule's biological activity, offering a vector for structural diversification and the exploration of new chemical space.[5] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical parameters for optimization, ensuring a robust and reproducible synthetic outcome.
Reaction Mechanism: A Synergistic Catalytic Cycle
The Sonogashira reaction traditionally proceeds through two interconnected catalytic cycles involving palladium and copper intermediates.[4][6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
-
Palladium Cycle: The cycle is initiated by the oxidative addition of the active Pd(0) species to the 5-iodopyrimidine, forming a Pd(II)-pyrimidine complex.
-
Copper Cycle: Concurrently, in the presence of a base, the terminal alkyne reacts with a copper(I) salt (typically CuI) to generate a copper(I) acetylide.
-
Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II)-pyrimidine complex. This step involves the transfer of the alkynyl group to the palladium center and the regeneration of the copper(I) catalyst.
-
Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynylpyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Critical Reaction Components and Considerations
The success of the Sonogashira coupling with 5-iodopyrimidines hinges on the judicious selection of several key components:
| Component | Role & Key Considerations |
| 5-Iodopyrimidine Substrate | 5-iodopyrimidines are generally more reactive than their 5-bromo counterparts, often allowing for milder reaction conditions and lower catalyst loadings. The electronic nature of other substituents on the pyrimidine ring can influence reactivity. |
| Terminal Alkyne | A wide range of aliphatic and aromatic terminal alkynes can be employed. Steric hindrance near the alkyne can slow the reaction. For sensitive functional groups, protecting groups may be necessary. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ is a commonly used and robust catalyst. Other effective catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with appropriate phosphine ligands. Catalyst loading typically ranges from 1-5 mol%. |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) is the standard co-catalyst, facilitating the formation of the copper acetylide intermediate. It is crucial for the reaction to proceed under mild conditions. |
| Base | An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to neutralize the HI formed during the reaction and to facilitate the deprotonation of the terminal alkyne. |
| Solvent | Anhydrous solvents are essential to prevent unwanted side reactions. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are common choices. The choice of solvent can influence reaction rate and solubility of reagents. |
| Ligands | Phosphine ligands, such as triphenylphosphine (PPh₃), stabilize the palladium catalyst. The choice of ligand can be critical for challenging substrates. |
| Atmosphere | Sonogashira reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst and oxidative homocoupling of the alkyne (Glaser coupling). |
Experimental Protocols
The following protocols provide a robust starting point for the Sonogashira coupling of 5-iodopyrimidines. Optimization may be required for specific substrates.
Protocol 1: Standard Conditions with PdCl₂(PPh₃)₂/CuI
This protocol is suitable for a wide range of terminal alkynes and generally provides good to excellent yields.
Materials:
-
5-Iodopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add the 5-iodopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF via syringe, followed by triethylamine.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
In certain instances, the copper co-catalyst can lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[7] A copper-free protocol can mitigate this issue, although it may require higher temperatures or different ligands.
Materials:
-
5-Iodopyrimidine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add the 5-iodopyrimidine, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous DMF via syringe, followed by DIPEA.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for Sonogashira coupling.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-purity reagents and solvents. Consider a different palladium source or ligand. |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Sterically hindered substrates | Increase catalyst loading and/or reaction time. Switch to a more active catalyst system. | |
| Glaser Homocoupling | Presence of oxygen | Thoroughly deaerate the solvent and maintain a positive pressure of inert gas. |
| Copper-catalyzed side reaction | Switch to a copper-free protocol. | |
| Dehalogenation of Starting Material | Impurities in the alkyne | Purify the terminal alkyne before use. |
| Reaction conditions too harsh | Lower the reaction temperature. |
Conclusion
The Sonogashira coupling of 5-iodopyrimidines is a highly effective and reliable method for the synthesis of 5-alkynylpyrimidine derivatives, which are valuable building blocks in drug discovery and medicinal chemistry.[8][9] The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation. By understanding the underlying mechanism and the key reaction parameters, researchers can effectively troubleshoot and optimize conditions to achieve their desired synthetic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. A Comprehensive Review: Medicinal Applications and Diverse Synthetic Strategies of Pyrimidine-Based Compounds Leveraging Suzuki and Sonogashira Reactions [rimpacts.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides [organic-chemistry.org]
- 8. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate (CAS 1136962-00-9). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, ensuring a robust and reproducible workflow.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a three-stage process. This involves the construction of the core pyrimidine ring, followed by chlorination and subsequent iodination. Understanding the role of each step is critical for diagnosing issues and optimizing the overall yield.
Caption: General three-step synthetic workflow.
II. Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Problem 1: Low yield or failure in Step 1 (Ring Formation of Methyl 2,6-dihydroxypyrimidine-4-carboxylate).
Question: My initial cyclocondensation reaction is giving a very low yield, or I'm recovering mostly starting materials. What's going wrong?
Potential Causes & Solutions:
-
Ineffective Base/Reaction Medium: The condensation of a 1,3-dicarbonyl compound (dimethyl malonate) with an amidine requires a strong base to deprotonate the malonate, forming a nucleophilic enolate.[1]
-
Solution: Sodium methoxide (NaOCH₃) in methanol is a standard and effective choice. Ensure the sodium methoxide is fresh and anhydrous. The reaction should be run under reflux to ensure it goes to completion.[2]
-
Expert Tip: The stoichiometry of the base is critical. Use at least two equivalents of sodium methoxide relative to the limiting reagent (typically dimethyl malonate) to ensure complete deprotonation and to drive the equilibrium towards the product. A patent for a similar synthesis specifies a 2:1 molar ratio of sodium methoxide to the malonate derivative.[3]
-
-
Reaction Time and Temperature: Condensation reactions can be slow.
-
Solution: Ensure the reaction is refluxed for an adequate duration (typically 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). The product, being a dihydroxy pyrimidine, is quite polar and should have a low Rf value in common non-polar solvent systems.
-
-
Improper Work-up/Isolation: The product is a salt (sodium salt of the dihydroxypyrimidine) before acidification.
-
Solution: After the reaction, methanol is typically removed under reduced pressure. The residue is then dissolved in water and carefully acidified (e.g., with HCl) to a pH of 1-2 to precipitate the neutral dihydroxypyrimidine product.[3] Cooling the solution during and after acidification can significantly improve the recovery of the precipitated solid.
-
Problem 2: Incomplete conversion during Step 2 (Chlorination).
Question: My NMR analysis shows a mix of the desired dichlorinated product and a mono-chlorinated intermediate. How can I drive the reaction to completion?
Potential Causes & Solutions:
-
Insufficient Chlorinating Agent or High Temperature: Phosphorus oxychloride (POCl₃) is the most common reagent for converting the hydroxyl groups (which exist in their tautomeric keto form as pyrimidine-diones) to chlorides.[4] The reaction can be sluggish.
-
Solution: Use a significant excess of POCl₃, which often serves as both the reagent and the solvent. The reaction typically requires heating to reflux (around 105-110 °C) for several hours.[5]
-
Expert Tip: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, can accelerate the reaction. These amines react with POCl₃ to form a more reactive Vilsmeier-Haack type intermediate, which facilitates the chlorination.
-
-
Hazardous Work-up: Quenching excess POCl₃ is highly exothermic and can be dangerous if not controlled.
-
Solution: After the reaction is complete (monitored by TLC or LC-MS), distill off the excess POCl₃ under reduced pressure. Cool the reaction flask in an ice bath and very slowly and carefully add the residue to crushed ice or ice-water with vigorous stirring. This hydrolyzes the remaining POCl₃ to phosphoric acid. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane. A detailed purification protocol for a similar dichloropyrimidine involves extraction followed by washing, drying, and recrystallization.[6]
-
Problem 3: Low yield or no reaction in Step 3 (Iodination).
Question: I am attempting to iodinate the Methyl 2,6-dichloropyrimidine-4-carboxylate, but the reaction is not proceeding. Why is this step so difficult?
Potential Causes & Solutions:
-
Deactivated Ring System: The two chloro groups and the methyl carboxylate group are strongly electron-withdrawing, which deactivates the pyrimidine ring towards electrophilic aromatic substitution. This makes iodination challenging.[7]
-
Solution: A potent electrophilic iodine source is required. Using molecular iodine (I₂) alone is generally ineffective. An oxidizing agent is needed to generate a more powerful electrophile (I⁺). A highly effective and environmentally friendlier system is the use of I₂ in combination with silver nitrate (AgNO₃).[7][8] Other reagents like N-Iodosuccinimide (NIS) in a strong acid like trifluoroacetic acid can also be effective but may require more optimization.
-
-
Reaction Conditions:
-
Solution: When using the I₂/AgNO₃ system, the reaction can often be performed under mild, solvent-free mechanical grinding conditions, which can lead to high yields in a short time (20-30 minutes).[7] If performing in a solvent, a polar aprotic solvent like acetonitrile or DMF can be suitable. The reaction progress should be meticulously monitored by TLC or LC-MS.
-
Expert Tip: Ensure all reagents are anhydrous, as water can interfere with the electrophilic substitution. The stoichiometry is key; use a slight excess of the iodinating reagent (e.g., 1.2 equivalents) to ensure full conversion of the starting material.[9]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods to monitor the reaction progress and product purity?
-
A1:
-
Thin Layer Chromatography (TLC): Essential for real-time monitoring of each step. Use a combination of ethyl acetate and hexanes as the eluent, adjusting the ratio for optimal spot separation. Visualize with a UV lamp (254 nm).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and product purity. A C18 column with a gradient of acetonitrile and water is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural confirmation of intermediates and the final product. Key shifts to look for in the final product include the absence of the C5-H proton signal and the characteristic downfield shift of the carbons attached to the halogens.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify any byproducts.
-
Q2: What are the key safety precautions for this synthesis?
-
A2: The most significant hazard is the use of phosphorus oxychloride (POCl₃) .
-
It is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles, and a face shield).
-
The work-up procedure involving quenching POCl₃ with ice/water must be done with extreme caution and behind a blast shield.
-
Consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
-
Q3: Can the methyl ester group hydrolyze during the work-up?
-
A3: Yes, the methyl ester is susceptible to hydrolysis under either strong acidic or basic conditions, especially with heating.
-
During the chlorination work-up, the solution becomes strongly acidic (from phosphoric acid). Keep the temperature low (ice bath) during the quench and extraction to minimize hydrolysis.
-
Avoid using strong bases (like NaOH or KOH) in aqueous work-ups. If a basic wash is needed to remove acidic impurities, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution and perform the wash quickly at low temperatures.
-
Q4: What are the optimal conditions for storing the final product?
-
A4: this compound is a solid. For long-term stability, it should be stored in a tightly sealed container, protected from light and moisture, under an inert atmosphere (like argon or nitrogen) at refrigerated temperatures (2–8 °C).[10]
IV. Optimized Protocol Summary
The following table provides a summary of recommended starting conditions for each synthetic step. Optimization may be required based on specific laboratory conditions and reagent purity.
| Step | Reaction | Key Reagents & Stoichiometry | Solvent | Temperature | Typical Time |
| 1 | Ring Formation | Dimethyl Malonate (1 eq), Formamidine Acetate (1 eq), NaOCH₃ (2.2 eq) | Methanol | Reflux (~65°C) | 4-8 h |
| 2 | Chlorination | Dihydroxy-pyrimidine (1 eq), POCl₃ (10-20 eq), N,N-dimethylaniline (0.1 eq) | POCl₃ | Reflux (~110°C) | 6-12 h |
| 3 | Iodination | Dichloropyrimidine (1 eq), Iodine (1.2 eq), AgNO₃ (1.2 eq) | Acetonitrile or Solvent-free | Room Temp | 0.5-2 h |
V. Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low overall yield.
VI. References
-
Vertex AI Search. (2024). Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid.
-
Gonçalves, V., et al. (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate.
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from --INVALID-LINK--
-
Various Authors. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
-
Santa Cruz Biotechnology. (n.d.). Methyl 2,6-dichloro-5-iodo-4-pyrimidinecarboxylate. Retrieved from --INVALID-LINK--
-
Lee, H.-L., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6271. Available from: --INVALID-LINK--
-
Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
-
Sigma-Aldrich. (n.d.). Methyl 2,4-dichloropyrimidine-5-carboxylate. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
-
PubChem. (n.d.). 4,6-Dichloro-5-iodopyrimidine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2, 4-DICHLORO-5-IODOPYRIMIDINE. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Retrieved from --INVALID-LINK--
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0.
-
Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate.
-
Lee, H.-L., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate.
-
Vertex AI Search. (2024). Optimizing Organic Synthesis: The Role of 2,6-Dichloro-4-methyl-3-aminopyridine.
-
Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
-
ChemRxiv. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H.
-
Guidechem. (n.d.). CAS 1136962-00-9 | this compound supply.
-
Amine-bio. (n.d.). methyl 2,6-dichloro-5-iodo-pyrimidine-4-carboxylate.
-
Amine-bio. (n.d.). methyl 2,6-dichloro-5-iodo-pyrimidine-4-carboxylate.
-
Benchchem. (n.d.). Optimizing reaction conditions for Desketoraloxifene synthesis.
-
Amine-bio. (n.d.). methyl 2,6-dichloro-5-iodo-pyrimidine-4-carboxylate.
-
ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
-
Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Retrieved from --INVALID-LINK--
-
Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine.
-
PubChem. (n.d.). Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate.
-
ResearchGate. (n.d.). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution.
-
Patsnap. (n.d.). Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate.
-
Google Patents. (n.d.). CN101445485B - Method for producing 4, 6-dichloro-5-fluoropyrimidine compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103539747B - The preparation method of 4,6-dichloro pyrimidine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). An enzyme inhibition assay for 2,4-diamino-5-(3'4'-dichlorophenyl)-6-methylpyrimidine (DDMP,NSC 19494).
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. CN101445485B - Method for producing 4, 6-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 6. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 7. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0 [amp.chemicalbook.com]
Technical Support Center: Synthesis of Substituted Pyrimidines
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial synthetic processes. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific literature to enhance the success of your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of substituted pyrimidines, offering insights into their root causes and providing actionable solutions.
Problem 1: Low Yield of the Desired Pyrimidine Product
Q: My pyrimidine synthesis is resulting in a disappointingly low yield. What are the potential causes, and how can I improve it?
A: Low yields in pyrimidine synthesis are a common challenge and can stem from several factors, including suboptimal reaction conditions, reactant degradation, and the formation of side products.[1] A systematic approach is crucial for troubleshooting this issue.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical.[1][2] For instance, in the Biginelli reaction, traditional protocols may result in lower yields. Modern modifications, such as the use of specific catalysts, have been shown to significantly improve outcomes.[3]
-
Temperature: Many pyrimidine syntheses are temperature-sensitive. The optimal temperature can vary significantly depending on the specific reaction. It is essential to control the temperature precisely, as side reactions can be favored at higher or lower temperatures.[2]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2][3][4][5] Insufficient time will lead to incomplete conversion, while prolonged reaction times can lead to product degradation or byproduct formation.[2]
-
Solvent: The choice of solvent can significantly impact reactant solubility and reaction rate. While common solvents like ethanol are frequently used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[2][3][6][7] The regioselectivity of the synthesis can also be tuned by the judicious choice of reaction solvents.[8]
-
-
Catalyst Inefficiency: The type and concentration of the catalyst are crucial.[2]
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts, confirm that the concentration is appropriate.[3][4] Catalyst poisoning by impurities in the feedstock can also lead to a sudden drop in yield.[9]
-
Catalyst Choice: Both Brønsted and Lewis acids can be used in many pyrimidine syntheses.[2] The optimal catalyst and its concentration should be determined experimentally.
-
-
Reactant Purity and Stoichiometry:
-
Purity: Impurities in the starting materials can inhibit the reaction.[3][4] Ensure all reactants are of high purity.
-
Stoichiometry: An excess of one reactant can sometimes push the equilibrium towards the product, but it can also lead to the formation of side products. It is advisable to start with stoichiometric amounts and then systematically vary the ratios to find the optimal conditions.[1][5]
-
-
Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[5]
Problem 2: Formation of a Yellow, Fluorescent Byproduct in the Biginelli Reaction
Q: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is this byproduct, and how can I prevent its formation?
A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3][4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[4]
Prevention Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[3][4]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[3][4]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[3][4]
Problem 3: Difficulties in Product Purification
Q: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts in my Biginelli reaction. How can I confirm this and prevent their formation?
A: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[4]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[4]
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[4] The irreversible formation of N-acylurea can also poison the catalyst.[10]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[4][11] Flash column chromatography is another widely used technique for purifying substituted pyrimidines from complex mixtures.[11]
| Purification Technique | Principle | Common Solvents/Systems |
| Recrystallization | Differential solubility of the target compound and impurities at varying temperatures.[11] | Ethanol, methanol, water, ethyl acetate, and mixtures thereof.[11] |
| Flash Column Chromatography | Separation based on differential polarity on a stationary phase.[11] | Hexane/ethyl acetate or dichloromethane/methanol mixtures.[11] |
| Solid-Phase Extraction (SPE) | Partitioning between a solid and a liquid phase for sample cleanup.[11] | Varies based on the sorbent and analytes. |
| Preparative HPLC | High-resolution separation for obtaining highly pure compounds.[11] | Dependent on the column and compounds being separated. |
Problem 4: Side Reactions in the Pinner Pyrimidine Synthesis
Q: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions, and how can I avoid them?
A: The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, can be prone to several side reactions.[3]
Common Side Reactions and Solutions:
-
Self-condensation of the 1,3-dicarbonyl compound: This can be minimized by carefully controlling the reaction conditions and the stoichiometry of the base.[4]
-
Hydrolysis of the amidine starting material: Amidines can be hygroscopic and may hydrolyze over time. Using freshly prepared or purified amidine hydrochloride and ensuring strictly anhydrous conditions are crucial.[3]
-
Incomplete cyclization: This can be due to insufficient activation of the carbonyl group or steric hindrance. Driving the reaction forward may require adjusting the temperature or using a stronger base.[3]
-
Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are critical for promoting the desired cyclization while minimizing side reactions.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to substituted pyrimidines?
A1: Pyrimidines are typically synthesized by the cyclization of β-dicarbonyl compounds with N-C-N compounds like amidines, urea, or guanidine.[12] Other prominent methods include the Biginelli reaction, which is a multicomponent reaction, and syntheses starting from chalcones.[12][13][14] Multicomponent reactions are particularly attractive as they allow for the synthesis of large libraries of diverse products in a short time.[15][16]
Q2: How does the reactivity of the pyrimidine ring influence its synthesis and potential side reactions?
A2: The 2-, 4-, and 6-positions of the pyrimidine ring are electron-deficient, making them susceptible to nucleophilic attack. Conversely, the 5-position is less electron-deficient and more prone to electrophilic substitution.[12] This inherent reactivity can lead to various side reactions such as dimerization, polymerization, or rearrangement.[5] Understanding this electronic nature is key to controlling regioselectivity and minimizing unwanted byproducts.
Q3: What role do chalcones play in pyrimidine synthesis?
A3: Chalcones, which are α,β-unsaturated ketones, are versatile intermediates in the synthesis of various heterocyclic compounds, including pyrimidines.[17] They can react with reagents like urea or guanidine hydrochloride in the presence of a base to form pyrimidine derivatives.[13][17]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hantzsch Byproduct in the Biginelli Reaction
This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.[3]
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol) and the β-ketoester (1 mmol).
-
Catalyst Addition: Add the catalyst (e.g., a Lewis acid or a Brønsted acid) in the appropriate amount.
-
Urea Addition: Add urea (1.5 mmol) to the mixture. Note: Adding urea last can help minimize its decomposition.[3][4]
-
Reaction Conditions: Stir the mixture at a controlled, lower temperature (e.g., 60°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add a small amount of ethanol and stir for 5 minutes.
-
Isolation: Filter the solid product and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[3]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[3]
-
Base Preparation: In a suitable solvent (e.g., ethanol) under an inert atmosphere, prepare a solution of the base (e.g., sodium ethoxide).
-
Reactant Addition: To the base solution, add the 1,3-dicarbonyl compound (1 mmol) followed by the amidine hydrochloride (1 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[3]
Visualizing Reaction Pathways and Troubleshooting
Biginelli vs. Hantzsch Reaction Pathways
Caption: Competing pathways in the Biginelli reaction.[3][4]
Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis
Caption: A systematic workflow for troubleshooting low yields.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pyrimidine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 15. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnrjournal.com [pnrjournal.com]
Technical Support Center: Optimization of Suzuki Coupling Reactions with Dichloropyrimidines
Welcome to the technical support center dedicated to the Suzuki-Miyaura coupling with dichloropyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development, providing clear, actionable guidance to navigate the complexities of these reactions. Pyrimidine cores are central to numerous pharmaceuticals, and mastering their synthesis via cross-coupling is a critical skill.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to empower your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses prevalent issues encountered during the Suzuki coupling of dichloropyrimidines. For each problem, we dissect the potential causes and provide specific, experience-driven troubleshooting steps.
Problem 1: Low to No Yield of the Desired Coupled Product
This is one of the most common yet frustrating outcomes. The root cause often lies in one of three areas: the catalyst's health, reagent integrity, or suboptimal reaction conditions.
Question: My reaction has stalled, showing minimal or no conversion to the desired product. What are the likely causes and how can I fix it?
Answer:
A stalled Suzuki coupling with dichloropyrimidines can be attributed to several factors. Let's break them down systematically.
-
Inactive Catalyst: The heart of the Suzuki reaction is the Pd(0) active species, which is highly sensitive to oxygen.[2] Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon). This involves thoroughly degassing all solvents and reagents prior to use. Using a pre-catalyst, which is more stable to air and moisture, can also be beneficial.
-
-
Poor Reagent Quality: The stability of boronic acids can be a concern. Over time, they can undergo protodeboronation, especially when exposed to moisture, rendering them inactive for the coupling reaction. The purity of your dichloropyrimidine starting material is also crucial.
-
Solution: Use fresh boronic acid. If you suspect degradation, using a slight excess (1.2-1.5 equivalents) can sometimes compensate.[2] Always verify the purity of your dichloropyrimidine starting material.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is not a one-size-fits-all solution and is highly dependent on the specific dichloropyrimidine isomer and the electronic properties of the boronic acid.
-
Ligand Issues: The ligand plays a pivotal role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient substrates like dichloropyrimidines, the choice of ligand is critical.
-
Solution: While PPh₃ is a common ligand, more electron-rich and bulky phosphine ligands can sometimes be more effective for challenging couplings involving chloro-heteroarenes.[5]
-
dot graph TD { A[Start: Low/No Yield] --> B{Check Inert Atmosphere}; B -- Degassed? --> C{Verify Reagent Quality}; C -- Fresh Reagents? --> D{Screen Reaction Conditions}; D -- Optimized? --> E[Successful Reaction]; B -- Not Degassed --> F[Degas Solvents/Reagents]; F --> B; C -- Old Reagents --> G[Use Fresh Catalyst & Boronic Acid]; G --> C; D -- Not Optimized --> H[Screen Bases, Solvents, Temp.]; H --> D; }
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Problem 2: Poor Regioselectivity (Reaction at the "Wrong" Position)
For dichloropyrimidines, such as 2,4-dichloropyrimidine, the two chlorine atoms have different reactivities, which can be exploited for selective mono-arylation. However, achieving high regioselectivity can be challenging.
Question: I am getting a mixture of isomers from my reaction with 2,4-dichloropyrimidine. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in the Suzuki coupling of 2,4-dichloropyrimidines hinges on understanding the intrinsic reactivity of the C-Cl bonds and how reaction conditions can influence this.
-
Inherent Reactivity: In 2,4-dichloropyrimidine, the C4 position is generally more reactive towards oxidative addition of palladium than the C2 position.[3][6] This is due to the electronic effects of the nitrogen atoms within the pyrimidine ring.[5]
-
Leveraging Inherent Reactivity: Standard reaction conditions often favor C4-arylation. For instance, using Pd(PPh₃)₄ and K₂CO₃ in a solvent mixture like 1,4-dioxane/water at moderate temperatures (e.g., 100°C) typically yields the C4-substituted product with good selectivity.[3]
-
-
Ligand-Controlled Selectivity: While less common for dichloropyrimidines compared to other dihaloheterocycles, the choice of ligand can sometimes influence regioselectivity. Very bulky ligands can, in some systems, direct the reaction to a less sterically hindered position, though this is not the typical observation for 2,4-dichloropyrimidine.
-
Reaction Conditions Favoring the Undesired Isomer: Aggressive reaction conditions, such as very high temperatures or prolonged reaction times, can sometimes lead to the formation of the thermodynamically more stable, but kinetically less favored, isomer or di-substituted products.
-
Solution for High Selectivity: To favor C4-substitution, milder reaction conditions are often preferable. Microwave-assisted synthesis can be particularly effective, allowing for rapid heating to a precise temperature, which can improve yields and selectivity while minimizing side product formation.[3] A study demonstrated excellent C4-selectivity with Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane/water under microwave irradiation at 100°C for just 15 minutes.[3]
-
| Parameter | Condition for C4-Selectivity | Rationale |
| Catalyst | Pd(PPh₃)₄ or similar Pd(0) sources | Standard catalysts are effective for the more reactive C4 position. |
| Base | K₂CO₃, K₃PO₄ | Moderately strong inorganic bases are generally sufficient. |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O | Biphasic solvent systems are common and effective.[3][7] |
| Temperature | 80-100°C | Sufficient to drive the reaction without promoting side reactions. |
Problem 3: Significant Formation of Side Products (e.g., Protodeboronation, Homocoupling)
The appearance of side products can complicate purification and reduce the yield of your desired product. Understanding their origin is key to mitigating their formation.
Question: My reaction mixture is complex, with significant amounts of homocoupled boronic acid and dehalogenated starting material. What causes these side reactions and how can I prevent them?
Answer:
Side product formation in Suzuki couplings is a common issue, often stemming from competing reaction pathways.
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. It is often promoted by aqueous basic conditions and elevated temperatures.[4] Boronic acids with electron-withdrawing groups can be more susceptible to this side reaction.[4]
-
Mitigation Strategies:
-
Use a slight excess of the boronic acid (e.g., 1.2 eq.) to compensate for some loss.
-
Minimize reaction time and temperature where possible.
-
Ensure the base is not excessively strong or used in large excess.
-
-
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid. It can be promoted by the presence of oxygen and is catalyzed by palladium.
-
Mitigation Strategies:
-
Maintain a strict inert atmosphere to exclude oxygen.
-
Use high-purity palladium catalysts. The presence of palladium black can sometimes promote homocoupling.
-
-
-
Dehalogenation of the Dichloropyrimidine: This involves the replacement of a chlorine atom with hydrogen. This can occur via various pathways, including a competing hydrodehalogenation reaction.
-
Mitigation Strategies:
-
Ensure all reagents are of high purity.
-
Optimize the reaction conditions to favor the cross-coupling pathway.
-
-
dot graph G { node [shape=box, style=rounded]; subgraph "Main Reaction Pathway" { A [label="Dichloropyrimidine"]; B [label="Boronic Acid"]; C [label="Desired Coupled Product"]; A -- C; B -- C; } subgraph "Side Reactions" { D [label="Protodeboronation Product"]; E [label="Homocoupling Product"]; F [label="Dehalogenated Pyrimidine"]; B -- D; B -- E; A -- F; } C -- D [style=invis]; C -- E [style=invis]; C -- F [style=invis]; }
Caption: Competing reaction pathways in Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst should I choose for my dichloropyrimidine coupling?
A1: For many standard Suzuki couplings with dichloropyrimidines, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and cost-effective choice.[3][4] It is a Pd(0) source and does not require a pre-reduction step. Other common choices include Pd(OAc)₂ or Pd₂(dba)₃, which are Pd(II) and Pd(0) sources respectively, and are used in combination with a phosphine ligand. For particularly challenging couplings, more advanced catalyst systems with bulky, electron-rich phosphine ligands may be necessary.
Q2: What is the role of the base in the Suzuki coupling, and which one should I use?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle.[8][9] It activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7][8] For dichloropyrimidine couplings, common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2] K₃PO₄ is often a good choice as it is sufficiently basic to promote the reaction but is less likely to cause base-sensitive functional group degradation compared to stronger bases like hydroxides.
Q3: Why is water often used as a co-solvent?
A3: Water can have several beneficial effects in Suzuki couplings. It can help to dissolve the inorganic base, and it is thought to facilitate the formation of the hydrophilic boronate species [RB(OH)₃]⁻, which can accelerate the transmetalation step.[3] A common solvent system is a mixture of an organic solvent like 1,4-dioxane or THF with water.[3][7]
Q4: Can I perform a sequential, one-pot double Suzuki coupling on a dichloropyrimidine?
A4: Yes, this is a powerful strategy for rapidly building molecular complexity.[1] By taking advantage of the higher reactivity of the C4 position, you can perform the first coupling at a lower temperature, and then add the second boronic acid and increase the temperature to drive the reaction at the less reactive C2 position. The choice of solvent can be critical for the success of such one-pot procedures, with alcoholic solvent mixtures sometimes showing greater reactivity.[1]
Experimental Protocols
Protocol 1: Microwave-Assisted C4-Selective Arylation of 2,4-Dichloropyrimidine
This protocol provides a highly efficient method for the regioselective C4-arylation of 2,4-dichloropyrimidine.[3]
-
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Microwave reactor vial
-
Inert gas (Argon)
-
-
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the vial.
-
Add a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).
-
Flush the vial with argon and seal it.
-
Subject the reaction mixture to microwave irradiation at 100°C for 15 minutes.
-
After cooling, extract the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted for the sequential, regioselective diarylation of 2,4-dichloropyrimidine.[1]
-
Materials:
-
2,4-Dichloropyrimidine (0.67 mmol)
-
First arylboronic acid (0.67 mmol)
-
Second arylboronic acid (0.78 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (total of 0.27 mmol)
-
Potassium carbonate (K₂CO₃) (total of 4.02 mmol)
-
Toluene (2.9 mL)
-
Ethanol (0.7 mL)
-
Water (0.7 mL)
-
Inert gas (Argon)
-
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine in a mixture of toluene, ethanol, and water in a reaction vial.
-
Degas the solution with argon for five minutes.
-
Add the first arylboronic acid, a portion of the Pd(PPh₃)₄, and a portion of the K₂CO₃.
-
Heat the reaction at 55°C for 12 hours, monitoring for the consumption of the starting material.
-
After completion of the first coupling, add the second arylboronic acid, the remaining Pd(PPh₃)₄, and the remaining K₂CO₃.
-
Increase the reaction temperature to 90°C and stir for another 12 hours.
-
Upon completion, cool the reaction, and work up as described in Protocol 1.
-
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities are typically process-related and originate from the synthetic route. The synthesis of substituted pyrimidines often involves the cyclization of precursors followed by halogenation.[1] Therefore, common impurities may include:
-
Unreacted Starting Materials: Residual precursors used in the initial cyclization reaction.[2][]
-
Incompletely Halogenated Intermediates: Species that have not undergone full chlorination or iodination, such as mono-chloro or non-iodinated pyrimidine derivatives.
-
Side-Reaction Byproducts: Depending on the specific synthesis, side reactions can occur. For example, if high temperatures are used with urea-like precursors, Hantzsch-type dihydropyridine byproducts can sometimes form.[2]
-
Residual Solvents and Reagents: Solvents used during the reaction or workup (e.g., methanol, dichloromethane) and leftover reagents from chlorination (e.g., phosphorus oxychloride) or iodination steps.[4][5]
Q2: My initial purity analysis by HPLC shows multiple peaks. How do I identify the major impurities?
A2: A multi-technique approach is the most robust strategy for impurity identification.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most powerful tool for this task. It provides the retention time of the impurity from the HPLC and the mass-to-charge ratio (m/z) from the MS.[6] This data allows you to determine the molecular weight of the impurity and propose a likely structure, such as an incompletely halogenated precursor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of your crude product can reveal impurity peaks. If you can isolate a significant impurity, ¹H and ¹³C NMR will provide definitive structural information for characterization.[7]
-
Reference Standards: If you have access to potential intermediates from your synthesis (e.g., the non-iodinated version of the molecule), you can run them as standards on your HPLC system to confirm the identity of impurity peaks by matching retention times.
Q3: What are the primary methods for purifying this compound?
A3: For halogenated pyrimidine derivatives, the two most effective and widely used purification techniques are recrystallization and silica gel column chromatography.[7][8] The choice between them depends on the nature and quantity of the impurities. Recrystallization is ideal for removing small amounts of impurities from a solid product, while column chromatography is more powerful for separating complex mixtures or impurities with similar solubility to the main compound.
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Problem: Low yield, no crystal formation, or the product "oiling out" during recrystallization.
Root Cause Analysis and Solutions: Recrystallization relies on the principle of differential solubility: the desired compound should be highly soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities remain in solution.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent System | The compound's solubility is either too high or too low across the temperature range in the chosen solvent. | 1. Systematic Solvent Screening: Test the solubility of a small amount of crude material in various solvents (e.g., hexanes, ethyl acetate, isopropanol, methanol, acetonitrile) at room temperature and with gentle heating. 2. Employ a Binary Solvent System: A highly effective technique is to use a solvent pair. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., dichloromethane or ethyl acetate) and slowly add a "poor" or "anti-solvent" (e.g., hexanes or petroleum ether) until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly. |
| Supersaturation | The solution is supersaturated, but crystallization has not been initiated due to a high nucleation energy barrier. | 1. Induce Crystallization: Scratch the inside wall of the flask with a glass rod at the solution's surface. 2. Seeding: Add a single, pure crystal of the target compound to the solution to act as a template for crystal growth. |
| Cooling Rate is Too Fast | Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, impure crystals or an amorphous oil. | 1. Slow Cooling Protocol: Allow the hot, clear solution to cool slowly to room temperature on the benchtop. Once at ambient temperature, transfer the flask to an ice bath or refrigerator to maximize crystal recovery. |
Experimental Protocol: Step-by-Step Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen "good" solvent in small portions while heating and stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: If using a binary system, add the "anti-solvent" dropwise to the hot solution until persistent turbidity appears. Re-add a few drops of the "good" solvent to redissolve and create a saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all solvent traces.
Workflow for Recrystallization Optimization
Caption: A self-validating workflow for optimizing recrystallization.
Guide 2: Purification by Flash Column Chromatography
Problem: Impurities are too similar in structure and polarity to the product, making recrystallization ineffective.
Solution: Flash column chromatography on silica gel is a superior technique for separating compounds based on their differential polarity and interaction with the stationary phase.[8]
Key Parameters for a Successful Separation:
| Parameter | Importance & Causality |
| Stationary Phase | Silica gel is the standard choice for compounds of moderate polarity like halogenated pyrimidines. Its hydroxyl groups interact with polar functional groups, slowing their movement down the column. |
| Mobile Phase (Eluent) | The eluent's polarity determines the speed at which compounds travel. A less polar eluent will result in slower movement and better separation. The ideal mobile phase is identified using Thin Layer Chromatography (TLC) beforehand. A good starting point for this class of compound is a mixture of hexanes and ethyl acetate. |
| TLC Analysis | TLC is a critical preliminary step. It allows you to quickly screen different eluent systems. The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) of ~0.25-0.35 and shows clear separation from all impurity spots. |
| Sample Loading | Proper loading is essential for sharp bands and good separation. The crude sample should be dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band. "Dry loading" (adsorbing the sample onto a small amount of silica first) is often the best method. |
Experimental Protocol: Step-by-Step Column Chromatography
-
Develop TLC Method: Test various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find the optimal eluent system that provides good separation and an Rf of ~0.3 for the product.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow it to pack evenly under positive pressure, ensuring no air bubbles or cracks form.
-
Load the Sample: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to begin flowing the mobile phase through the silica. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Spot each collected fraction onto a TLC plate and develop it to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.
Logical Flow for Column Chromatography Purification
Caption: A systematic workflow for purification by column chromatography.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 6. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
Stability issues of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate under acidic conditions
Welcome to the technical support center for Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule, particularly under acidic conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Introduction: Understanding the Molecule's Reactivity
This compound is a highly functionalized pyrimidine derivative. Its structure incorporates several reactive sites that can be susceptible to degradation under acidic conditions. The pyrimidine core, with its two nitrogen atoms, can be protonated, which can influence the reactivity of the entire system. The molecule also features two chloro substituents, an iodo group, and a methyl ester. Each of these functional groups has its own characteristic chemistry that must be considered when working in acidic environments. The primary stability concerns revolve around the potential for hydrolysis of the methyl ester and nucleophilic substitution of the halogen atoms.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the handling and reaction of this compound in acidic media.
Question 1: I am observing the formation of a new, more polar compound by TLC/LC-MS after treating my starting material with aqueous acid. What is likely happening?
Answer: The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is a classic acid-catalyzed process where water acts as a nucleophile attacking the carbonyl carbon of the ester.[1][2][3] The resulting carboxylic acid is significantly more polar than the starting methyl ester, which would explain the change in retention time on your chromatogram.
Troubleshooting Steps:
-
Confirm the new compound's identity: Isolate the byproduct and characterize it by Mass Spectrometry and NMR to confirm the presence of a carboxylic acid and the absence of the methyl ester protons.
-
Minimize water content: If the reaction chemistry allows, use anhydrous solvents and reagents to reduce the extent of hydrolysis.
-
Lower the reaction temperature: Hydrolysis is a thermally dependent process. Running your reaction at a lower temperature can significantly reduce the rate of this side reaction.
-
Use a non-aqueous acid source: If possible, substitute aqueous acids with a non-aqueous source of protons, such as HCl in dioxane or gaseous HCl.
Question 2: My reaction is sluggish, and upon workup, I isolate a complex mixture of products, some of which have lost one or both chlorine atoms. What could be the cause?
Answer: The pyrimidine ring is electron-deficient, and the chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr).[4] Under acidic conditions, protonation of the ring nitrogens can further activate the ring towards nucleophilic attack. If your reaction mixture contains nucleophiles (including water), they can displace the chloride ions. The C4 position is often favored for nucleophilic attack in dihalopyrimidines.[4]
Troubleshooting Steps:
-
Identify the nucleophile: Analyze your reaction mixture and workup conditions to identify potential nucleophiles. Water is a common culprit, leading to hydroxypyrimidine derivatives. If other nucleophiles are present (e.g., alcohols, amines), they can also participate in SNAr.
-
Control the reaction conditions: Avoid high temperatures and prolonged reaction times, which favor SNAr.
-
Choice of acid: The counter-ion of the acid used can also be nucleophilic. For example, using HBr might lead to the formation of bromo-substituted pyrimidines. Consider using a non-nucleophilic acid like sulfuric acid or a Lewis acid.
Question 3: I am concerned about the stability of the Carbon-Iodine bond under my acidic reaction conditions. How stable is it?
Answer: The C-I bond on an aromatic ring is generally quite stable. However, strong acids in combination with high temperatures or the presence of reducing or oxidizing agents could potentially affect its integrity.[5] While direct cleavage of the C-I bond under typical acidic conditions is less common than ester hydrolysis or SNAr, it is a possibility to consider, especially under harsh conditions.
Troubleshooting Steps:
-
Screen for de-iodination: Use LC-MS to look for the mass corresponding to the de-iodinated product.
-
Avoid harsh conditions: Minimize reaction temperature and use the mildest acidic conditions that are effective for your desired transformation.
-
Inert atmosphere: If you suspect redox processes might be involved, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can be beneficial.
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Acidic Conditions using HPLC
This protocol outlines a method to quantify the stability of the target compound over time in an acidic solution.[6][7][8]
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other acid of interest)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution: Accurately weigh and dissolve the compound in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Prepare the acidic test solution: Prepare the desired acidic solution (e.g., 0.1 M HCl in 50:50 Acetonitrile/Water).
-
Initiate the stability study: Add a known volume of the stock solution to the acidic test solution to achieve the final desired concentration (e.g., 100 µg/mL).
-
Time point sampling: Immediately inject a sample (t=0) into the HPLC. Store the remaining solution at a controlled temperature.
-
Analyze samples over time: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the test solution into the HPLC.
-
HPLC analysis: Use a suitable gradient method to separate the parent compound from any degradation products. Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).
-
Data analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Data Presentation
| Time (hours) | Parent Compound Peak Area | % Parent Compound Remaining | Potential Degradation Product(s) Peak Area(s) |
| 0 | X0 | 100 | 0 |
| 1 | X1 | (X1/X0)100 | Y1 |
| 2 | X2 | (X2/X0)100 | Y2 |
| 4 | X4 | (X4/X0)100 | Y4 |
| 8 | X8 | (X8/X0)100 | Y8 |
| 24 | X24 | (X24/X0)*100 | Y24 |
Visualization of Potential Degradation Pathways
The following diagrams illustrate the most likely degradation pathways for this compound under acidic conditions.
Caption: Primary degradation pathways under acidic conditions.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Iodopyrimidines
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the nuances of catalyst selection for cross-coupling reactions involving iodopyrimidines. The high reactivity of the carbon-iodine bond makes these substrates excellent coupling partners, but also presents unique challenges.[1][2] This guide is structured in a question-and-answer format to provide direct, actionable solutions to common issues encountered in the lab.
Part 1: Core Principles & Frequently Asked Questions
This section covers fundamental concepts that underpin successful cross-coupling reactions with iodopyrimidines.
Q1: Why are iodopyrimidines so reactive in palladium-catalyzed cross-coupling, and what does this mean for my experiment?
A: The reactivity of halopyrimidines in palladium-catalyzed cross-coupling is primarily governed by the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and more easily polarized than C-Br or C-Cl bonds.[2][3][4] This facilitates the oxidative addition of the pyrimidine to the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2]
This high reactivity is a double-edged sword:
-
Advantage: Reactions can often be run under milder conditions (lower temperatures, shorter times) compared to their bromo- or chloro-analogs, leading to higher yields and better functional group tolerance.[2]
-
Challenge: The high reactivity can lead to a higher propensity for side reactions, such as catalyst decomposition and hydrodehalogenation, if conditions are not carefully controlled.[5]
Q2: What is the general reactivity trend for different positions on the pyrimidine ring?
A: The electronic nature of the pyrimidine ring significantly influences the reactivity of the halogen substituent. The general order of reactivity for different positions is C4(6) > C2 > C5 .[2] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position is the least reactive.[2] This predictable selectivity is crucial for the sequential functionalization of di- or tri-halopyrimidines.
Q3: What are the most critical starting parameters to consider for any new cross-coupling reaction with an iodopyrimidine?
A: For any new system, focusing on these three components will establish a robust baseline:
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is paramount. While simple ligands like triphenylphosphine (PPh₃) may suffice for basic couplings, challenging transformations often require bulky, electron-rich biarylphosphine ligands (e.g., Buchwald or Josiphos families) to promote efficient reductive elimination and stabilize the catalytic species.[6][7][8] Using a pre-catalyst, which readily generates the active Pd(0) species, is often more reliable than generating it in situ from a Pd(II) source like Pd(OAc)₂.[5][7][9]
-
Base: The base plays a critical role in the catalytic cycle (e.g., transmetalation in Suzuki coupling, amine deprotonation in Buchwald-Hartwig).[1][6] Its strength and solubility are key. Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) for Suzuki couplings and strong, non-nucleophilic alkoxides (NaOtBu) or amides (LHMDS) for Buchwald-Hartwig aminations.[6][8]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and can rapidly decompose into inactive palladium black.[10][11] It is critical to rigorously degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[10]
Part 2: Reaction-Specific Guidance & Catalyst Recommendations
This section provides tailored advice for the most common cross-coupling reactions performed with iodopyrimidines.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Q4: I want to couple an arylboronic acid with a 4-iodopyrimidine. What is a reliable starting catalyst system?
A: For C-C bond formation via Suzuki-Miyaura coupling, a combination of a palladium source and a suitable phosphine ligand is effective. Iodopyrimidines are reactive enough that standard conditions often work well.
A robust starting point would be Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) with a ligand like SPhos or XPhos .[1][5] The choice of base is critical; potassium carbonate (K₂CO₃) or the stronger potassium phosphate (K₃PO₄) are excellent choices.[5][6] A degassed mixture of an organic solvent like 1,4-dioxane or toluene with water is a typical solvent system.
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Iodopyrimidines
| Palladium Source (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2%) | SPhos | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 90-98 | [3] |
| PdCl₂(dppf) (3%) | dppf | Cs₂CO₃ (2.0) | DMF | 90 | 88-96 | [3] |
| Pd(PPh₃)₄ (3%) | PPh₃ | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 85-95 |[12] |
Buchwald-Hartwig Amination (C-N Bond Formation)
Q5: I am struggling to couple a secondary amine to my 2-iodopyrimidine. My yields are low and the reaction is slow. What am I doing wrong?
A: Buchwald-Hartwig amination is one of the most powerful methods for C-N bond formation but is highly dependent on the ligand-catalyst system.[13] Low yields with iodopyrimidines often stem from an inappropriate ligand or base.
-
Upgrade Your Ligand: Simple ligands are often insufficient. This reaction requires bulky, electron-rich biarylphosphine ligands that facilitate the difficult C-N reductive elimination step. Ligands such as XPhos, RuPhos, or BrettPhos are specifically designed for this purpose.[6][7] Using modern pre-catalysts incorporating these ligands (e.g., XPhos Pd G2/G3) can dramatically improve reaction efficiency and reproducibility.[7][14]
-
Use the Right Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are the most common and effective choices.[6][15] Weaker carbonate bases are generally ineffective for this transformation.
-
Solvent Choice: Anhydrous, apolar solvents like toluene, dioxane, or t-butyl methyl ether (TBME) are standard. Ensure the solvent is rigorously dried and degassed.[4][6]
Sonogashira Coupling (C-Csp Bond Formation)
Q6: My Sonogashira reaction between an iodopyrimidine and a terminal alkyne is giving me significant amounts of alkyne homocoupling (Glaser-Hay reaction). How can I prevent this?
A: The formation of alkyne dimers is a classic side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen.[10][16] Here’s how to minimize it:
-
Strictly Anaerobic Conditions: Oxygen is the primary culprit. Ensure your reaction is performed under a rigorously inert atmosphere. This involves thoroughly degassing the solvent (e.g., via freeze-pump-thaw cycles or sparging with argon) and using Schlenk techniques or a glovebox.[10]
-
Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide (CuI) can reduce the rate of homocoupling.[10] Loadings of 5-10 mol% are typical, but you may be able to reduce this further.
-
Consider Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed specifically to avoid this issue. These methods often require a slightly higher palladium catalyst loading or specific ligands but completely eliminate the Glaser-Hay pathway.[16]
Part 3: General Troubleshooting Guide
This section addresses common problems that can occur across different cross-coupling reaction types.
Q7: My reaction is not working at all, or the yield is very low. What should I check first?
A: Low or no product yield is a frequent issue. A systematic troubleshooting approach is the most effective way to identify the cause.
Q8: I am observing a significant amount of a byproduct that appears to be my starting material without the iodine. What is this and how can I stop it?
A: You are observing hydrodehalogenation, a common side reaction where the C-I bond is cleaved and replaced by a C-H bond.[5][6] This occurs when the aryl-palladium intermediate formed after oxidative addition reacts with a hydrogen source instead of the intended coupling partner.
Potential Causes & Solutions:
-
Adventitious Water: Water can be a proton source. Ensure you are using anhydrous solvents and reagents and maintaining a strict inert atmosphere.[5][6]
-
Solvent: Certain solvents, particularly alcohols, can act as hydride donors. If you suspect this is an issue, switch to an aprotic solvent like toluene or dioxane.[6]
-
Base: Some bases or their byproducts can also be a source of hydrogen. This is often substrate- and condition-dependent.
Q9: My reaction mixture turns black shortly after heating. What does this mean?
A: The formation of a black precipitate is almost always "palladium black," which is finely divided, catalytically inactive Pd(0) metal.[10][11] This indicates your catalyst is decomposing.
Common Causes for Catalyst Decomposition:
-
Presence of Oxygen: This is the most common cause. Even trace amounts of oxygen can oxidize and deactivate the catalyst.[10][11][17] Re-evaluate your degassing and inert atmosphere techniques.
-
Excessively High Temperatures: While heating can be necessary, too much thermal energy can accelerate catalyst decomposition.[10] Try running the reaction at a slightly lower temperature for a longer period.
-
Inappropriate Ligand: The ligand's primary role is to stabilize the palladium center. If the ligand is not binding effectively or is degrading, the palladium will precipitate. Ensure you are using an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monophosphine ligands).[11]
Part 4: Experimental Protocols & Visualizations
General Catalytic Cycle
The following diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions. Understanding this cycle is key to diagnosing issues in your experiments.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of an iodopyrimidine with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the iodopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv).[3]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[3]
-
Solvent Addition: Add the degassed solvent (e.g., DMF or Dioxane/H₂O 4:1) via syringe.[3][12]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][4]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Preventing Dehalogenation in Reactions with Dichloropyrimidines
Welcome to the Technical Support Center for chemists and researchers working with dichloropyrimidine substrates. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth, actionable insights to overcome one of the most persistent challenges in this field: dehalogenation .
Dehalogenation, the undesired replacement of a halogen atom with a hydrogen atom, is a common side reaction that can significantly lower the yield of your target product.[1] This resource will delve into the mechanistic underpinnings of this side reaction and provide field-proven troubleshooting strategies for various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when encountering dehalogenation with dichloropyrimidines.
Q1: What is dehalogenation and why is it a problem in my dichloropyrimidine reaction?
A1: Dehalogenation is a reductive process where a chloro group on your pyrimidine ring is replaced by a hydrogen atom. This is problematic as it consumes your starting material and generates a byproduct that can be difficult to separate from your desired product, ultimately reducing your overall yield.[1] Dichloropyrimidines are particularly susceptible due to the electron-deficient nature of the pyrimidine ring, which can influence the stability of reaction intermediates.
Q2: I'm observing dehalogenation in my Suzuki-Miyaura coupling. What's the most likely cause?
A2: In Suzuki-Miyaura reactions, the primary culprit is often the formation of a palladium-hydride (Pd-H) species.[1] This can arise from several sources, including β-hydride elimination from certain substrates or ligands, or reactions with trace amounts of water or alcohol solvents. The choice of base and solvent can also play a critical role.[1][2] For instance, alcoholic solvents can sometimes be a source of hydrides.[1]
Q3: Does the position of the chloro group on the pyrimidine ring (e.g., C2, C4, C5) affect the likelihood of dehalogenation?
A3: Yes, the reactivity of the chloro substituents is not identical. For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions.[2][3][4] This inherent difference in reactivity can be exploited for selective mono-functionalization, but it also means that reaction conditions must be carefully optimized to prevent dehalogenation at the more reactive site while promoting the desired coupling.
Q4: Can my choice of palladium catalyst and ligand influence the rate of dehalogenation?
A4: Absolutely. The ligand plays a crucial role in modulating the electronic and steric properties of the palladium center.[5][6][7] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the dehalogenation pathway.[1][8][9] Conversely, less sterically demanding ligands like triphenylphosphine might be less effective at preventing this side reaction in some cases.[10]
Q5: Are there any general "best practices" to minimize dehalogenation from the outset?
A5: Yes. Always start with high-purity, dry reagents and solvents.[11] Thoroughly degas your reaction mixture to remove oxygen, which can lead to catalyst decomposition and promote side reactions.[1][12] A good practice is to bubble an inert gas like argon or nitrogen through your solvent and reaction mixture.[1][2] Careful selection of a milder base and an aprotic solvent can also be beneficial.[1]
Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting strategies for common cross-coupling reactions involving dichloropyrimidines where dehalogenation is a known issue.
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but dehalogenation can be a significant competing reaction.
Underlying Causes & Mechanistic Insights
The primary pathway for dehalogenation involves the formation of a Pd-H species which can then reductively eliminate with the aryl halide to form the dehalogenated arene.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cfmot.de [cfmot.de]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Monitoring the Purity of Pyrimidine Derivatives
Welcome to the technical support center for the analysis of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who require robust, reliable methods for purity assessment. Purity is a critical quality attribute that directly impacts the safety, efficacy, and reproducibility of your research and pharmaceutical products.[1] Impurities can arise from various sources, including the synthesis process, degradation over time, or storage conditions.[2][3]
This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to not only execute methods but also to troubleshoot the inevitable challenges that arise in the lab.
Part 1: Core Concepts & Frequently Asked Questions
This section addresses fundamental questions regarding the nature and control of impurities in pyrimidine derivatives.
Q1: What are the common types of impurities found in pyrimidine derivatives?
A1: Impurities are broadly classified by regulatory bodies like the ICH into three main categories.[3][4]
-
Organic Impurities: These are the most common and structurally related to the active pharmaceutical ingredient (API). They can include starting materials, by-products from the synthesis, intermediates, and degradation products.[3][4] Given that many pyrimidine syntheses involve multi-step reactions, the potential for side products is significant.[5]
-
Inorganic Impurities: These are substances that are not carbon-based and may be introduced during manufacturing. Examples include reagents, ligands, inorganic salts, and heavy metals.
-
Residual Solvents: These are organic solvents used during the synthesis or purification process that are not completely removed. Their presence is strictly controlled due to their potential toxicity.
Q2: Why is identifying and controlling impurities so critical?
Q3: What are "forced degradation" studies and why are they necessary?
A3: Forced degradation, or stress testing, is a process where a drug substance is intentionally exposed to harsh conditions—such as heat, humidity, acid, base, and light—to accelerate its decomposition.[6] The purpose is to identify the likely degradation products that could form under normal storage conditions and to establish the degradation pathways of the molecule.[2][6] This is a cornerstone of developing stability-indicating analytical methods, which are methods capable of separating the intact drug from its degradation products.
Part 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
HPLC is the most widely used technique for purity assessment due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally unstable compounds, which includes many pyrimidine derivatives.[7]
Experimental Protocol: A General-Purpose Reversed-Phase HPLC Method
Objective: To separate the main pyrimidine derivative from its potential impurities.
-
Column Selection: A C18 (octadecylsilane) column is the standard choice for reversed-phase chromatography. Select a column with high-purity silica and end-capping to minimize peak tailing for basic pyrimidine compounds.
-
Mobile Phase Preparation:
-
Aqueous Component (A): 0.1% Formic Acid or 10-25 mM phosphate buffer in HPLC-grade water. The acidic pH suppresses the ionization of residual silanol groups on the column, reducing peak tailing for basic analytes.[8]
-
Organic Component (B): Acetonitrile or Methanol (HPLC grade).
-
Degassing: Degas both mobile phases thoroughly using sonication or vacuum filtration to prevent air bubbles in the system, which can cause flow rate and pressure instability.[9]
-
-
Sample Preparation:
-
Dissolve the pyrimidine derivative in a solvent that is as weak or weaker than the initial mobile phase (e.g., a mixture of water/acetonitrile).[10] Injecting a sample in a solvent much stronger than the mobile phase can cause significant peak distortion.[10]
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the column or injector.[10][11]
-
-
Instrument Setup & Gradient:
-
Set the column oven temperature to a stable value (e.g., 30-40 °C) to ensure retention time reproducibility.[8][10]
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Run a gradient program to elute compounds with a wide range of polarities. A typical gradient might start at 5-10% B and ramp up to 95% B.
-
-
Detection: Use a UV detector set to the wavelength of maximum absorbance (λmax) of the main pyrimidine compound. If impurities have different chromophores, a Diode Array Detector (DAD) is invaluable for collecting spectra across a range of wavelengths.
Quantitative Data: Typical HPLC Parameters
| Parameter | Typical Value / Condition | Rationale & Causality |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | C18 provides good hydrophobic retention for many organic molecules. Smaller particle sizes increase efficiency and resolution. |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile | Formic acid acts as an ion-pairing agent and controls pH to improve peak shape for basic pyrimidines. Acetonitrile is a common organic modifier with good UV transparency. |
| Flow Rate | 0.5 - 1.5 mL/min | Optimized for column dimensions to achieve good separation without excessive backpressure. |
| Column Temp. | 30 - 40 °C | Maintains consistent retention times and can improve peak efficiency.[10] |
| Injection Vol. | 1 - 10 µL | Small volumes prevent column overload, which can cause peak fronting and broadening.[8] |
| Detection | UV at 254 nm or λmax; DAD for spectral analysis | 254 nm is a common wavelength for aromatic compounds. λmax provides maximum sensitivity for the target analyte. |
HPLC Troubleshooting Guide: Q&A Format
Q: My peaks are tailing, especially for my main pyrimidine compound. What's happening?
A: Peak tailing is the most common peak shape problem in reversed-phase HPLC.[8] For pyrimidine derivatives, which are often basic, the primary cause is interaction with acidic silanol groups on the silica surface of the column packing.[8][12]
-
Causality: At mid-range pH, residual silanols are ionized (negatively charged) and the basic pyrimidine is protonated (positively charged). This secondary ionic interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to "stick" to the stationary phase, resulting in a tailed peak.
-
Solutions:
-
Lower Mobile Phase pH: Add an acid like formic or trifluoroacetic acid to the mobile phase to bring the pH to ~2-3. This suppresses the ionization of the silanol groups, eliminating the secondary interaction.[8]
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. This is the most effective long-term solution.
-
Check for Column Contamination: Strongly retained basic compounds from previous injections can accumulate on the column and act as new sites for interaction. Flush the column with a strong solvent.[13]
-
Q: My retention times are shifting from one injection to the next. Why?
A: Unstable retention times point to a lack of equilibrium or a change in the system conditions.
-
Causality: Retention time is a direct function of the mobile phase composition, flow rate, and temperature. Any variation in these parameters will cause drift.
-
Solutions:
-
Insufficient Column Equilibration: This is very common in gradient analysis. Ensure the column is fully re-equilibrated to the initial conditions between runs. Lengthen the post-run equilibration time.[14]
-
Mobile Phase Issues: If using an online mixer, ensure it's functioning correctly. Premixing the mobile phase can rule this out.[11] Buffers can also degrade over time; prepare fresh mobile phase daily.[10]
-
Temperature Fluctuations: The laboratory's ambient temperature can affect retention. A thermostatted column compartment is essential for reproducible results.[8][10]
-
Pump and Flow Rate Issues: Air bubbles in the pump head or a faulty check valve can cause inconsistent flow rates.[9] Purge the pump to remove air and check for leaks.[9][15]
-
Q: I'm seeing "ghost peaks" in my blank gradient runs. Where are they coming from?
A: Ghost peaks are peaks that appear in blank runs and are usually caused by contamination or carryover.
-
Causality: In gradient elution, the mobile phase strength increases, which can elute strongly retained compounds from previous injections or contaminants from the mobile phase itself.
-
Solutions:
-
Sample Carryover: The most likely culprit is the autosampler injector.[10] Clean the injection port and needle, and optimize the needle wash method.
-
Contaminated Mobile Phase: Use only high-purity HPLC-grade solvents and water. Contaminants in the water are a frequent source of ghost peaks.
-
Late Elution from Previous Sample: A compound from a previous injection may be so strongly retained that it doesn't elute until the next gradient run. Add a high-organic wash step at the end of your gradient and hold it for several minutes to flush the column.[8]
-
Part 3: Orthogonal & Confirmatory Techniques
While HPLC is primary, a robust purity assessment relies on multiple techniques to provide a complete picture. This is known as using "orthogonal" methods—methods that separate compounds based on different chemical or physical principles.
Gas Chromatography (GC) for Volatile Impurities
GC is ideal for analyzing volatile and semi-volatile substances, making it the method of choice for residual solvent analysis and for certain volatile synthesis by-products.[3][7][16]
-
Principle: In GC, a sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase lining the column.[16]
-
Coupling with Mass Spectrometry (GC-MS): Coupling GC to a mass spectrometer provides definitive identification of the separated compounds by comparing their mass spectra to library databases.[16][17] This is a powerful tool for impurity identification.[18]
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Quantification
NMR spectroscopy is unparalleled for structure elucidation.[18][19] It provides detailed information about the chemical environment of each atom in a molecule.
-
Troubleshooting Ambiguous Spectra (Q&A):
-
Q: The proton signals for my pyrimidine ring are overlapping in a complex multiplet. How can I resolve them?
-
A: This is a common issue. First , if available, use a higher field NMR spectrometer (e.g., move from 400 MHz to 600 MHz) to increase signal dispersion.[20] Second , run 2D NMR experiments. A COSY experiment will show which protons are coupled to each other, helping to trace the connectivity within the spin system.[20] An HSQC experiment correlates protons to their directly attached carbons, providing another layer of confirmation.[20]
-
-
Quantitative NMR (qNMR):
-
Principle: Unlike chromatography, where detector response can vary between compounds, the NMR signal intensity is directly proportional to the number of nuclei generating the signal.[1] By adding a certified internal standard of known purity and concentration to a precisely weighed sample, one can calculate the absolute purity of the target analyte without needing a reference standard of the analyte itself.[1] This makes qNMR a powerful primary method for purity assessment.
-
Mass Spectrometry (MS) for Impurity Identification
MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight of a compound and, through fragmentation, clues to its structure.[19][21]
-
Workflow for Unknown Impurity ID:
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common hyphenated technique for impurity profiling.[18] It combines the separation power of HPLC with the detection and identification capabilities of MS. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or TOF analyzers, can measure mass with enough accuracy to help determine the elemental composition of an impurity.[22]
Part 4: Method Validation - Ensuring Your Method is Fit for Purpose
Once an analytical method is developed, it must be validated to ensure it is reliable, reproducible, and suitable for its intended purpose.[3] The ICH Q2(R1) guideline provides a framework for this process.[23][24]
Q: What are the key parameters I need to assess when validating a purity method according to ICH Q2(R1)?
A: For an impurity quantification method, the following parameters are critical:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. This is often demonstrated using forced degradation samples to show that the main peak is resolved from all degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of 5 concentrations is recommended to establish linearity.[25]
-
Accuracy: The closeness of the test results to the true value. This is often determined by spiking the sample with known amounts of impurities.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same lab but with different analysts, on different days, or with different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision.[25]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[25] This provides an indication of its reliability during normal usage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. ajrconline.org [ajrconline.org]
- 7. biomedres.us [biomedres.us]
- 8. hplc.eu [hplc.eu]
- 9. gmi-inc.com [gmi-inc.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 12. waters.com [waters.com]
- 13. uhplcs.com [uhplcs.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. database.ich.org [database.ich.org]
Validation & Comparative
Reactivity Unleashed: A Comparative Guide to Iodo- and Bromo-Pyrimidines in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents. Its functionalization is a critical task in drug discovery, and halopyrimidines are premier precursors for this purpose. The choice between an iodo- or bromo-substituent is a key strategic decision, profoundly impacting reaction efficiency, selectivity, and the overall synthetic route. This guide provides an in-depth, evidence-based comparison of the reactivity of iodo- and bromo-pyrimidines in the most common and vital transformations in the medicinal chemist's toolbox: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
The Fundamental Dichotomy: Understanding C-I vs. C-Br Bonds on the Pyrimidine Ring
The differential reactivity between iodo- and bromo-pyrimidines is fundamentally rooted in the properties of the carbon-halogen bond. In the context of palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst—often the rate-determining step—more readily than the stronger C-Br bond.[1] Consequently, iodopyrimidines are typically more reactive, often enabling milder reaction conditions, lower catalyst loadings, and shorter reaction times.
However, this reactivity trend is not universally applicable, particularly in nucleophilic aromatic substitution (SNAr) reactions, where the nature of the nucleophile and the stability of the Meisenheimer intermediate play a more dominant role. Here, the greater electronegativity of bromine can sometimes lead to faster reactions compared to iodine.
Another critical factor influencing reactivity is the position of the halogen on the electron-deficient pyrimidine ring. The general order of reactivity for palladium-catalyzed cross-coupling is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and thus the most susceptible to oxidative addition, followed by the C2 position. The C5 position is the least reactive.[1]
Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison
Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. The choice between an iodo- or bromo-pyrimidine substrate can be the difference between a high-yielding, clean reaction and a sluggish, low-yielding one.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. The higher reactivity of iodopyrimidines is a distinct advantage.
Comparative Performance in Suzuki-Miyaura Coupling
| Feature | Bromo-pyrimidine | Iodo-pyrimidine | Rationale & Field Insights |
| Relative Reactivity | Good | Excellent | The lower C-I bond energy leads to a faster rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle. |
| Typical Temperature | 80-110 °C | Room Temp to 80 °C | The higher reactivity of iodopyrimidines allows for the use of milder conditions, which can be crucial for substrates with sensitive functional groups. |
| Typical Time | 4-24 hours | 1-12 hours | Faster reaction kinetics with iodo-substrates can improve throughput and reduce the potential for side reactions. |
| Catalyst Loading | 1-5 mol% | 0.5-3 mol% | The facile oxidative addition often allows for a reduction in the amount of expensive palladium catalyst required. |
| Typical Yields | Good to Excellent | Excellent | While high yields can be achieved with both, iodopyrimidines are more likely to provide excellent yields under a broader range of conditions. |
Note: Data is synthesized from typical outcomes reported in the literature for halopyridines and related heterocycles, as direct side-by-side comparisons for pyrimidines under identical conditions are not always available.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyrimidine
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 2-halopyrimidine.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the halopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C for bromopyrimidine, 60-80 °C for iodopyrimidine) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of alkynylpyrimidines. The enhanced reactivity of iodopyrimidines is particularly pronounced in this reaction.
Comparative Performance in Sonogashira Coupling
| Feature | Bromo-pyrimidine | Iodo-pyrimidine | Rationale & Field Insights |
| Relative Reactivity | Good | Excellent | The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, leading to faster and more efficient coupling. |
| Typical Temperature | 50-100 °C | Room Temp to 60 °C | Iodo-pyrimidines can often be coupled at or near room temperature, preserving thermally sensitive functional groups. |
| Copper Co-catalyst | Often required | Can sometimes be omitted | In some modern protocols for highly reactive iodides, the copper co-catalyst, which can lead to alkyne homocoupling, can be omitted. |
| Typical Yields | Good to Excellent | Excellent | High yields are generally expected with iodopyrimidines, even with challenging alkyne partners. |
Note: Data is synthesized from typical outcomes reported in the literature for halopyridines and related heterocycles.[3][4]
Experimental Protocol: Sonogashira Coupling of a Halopyrimidine
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF) and an amine base (e.g., triethylamine, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C for bromopyrimidine, room temperature for iodopyrimidine).
-
Monitoring, Workup, and Purification: Follow steps 6-8 as described in the Suzuki-Miyaura protocol.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key C-N bond-forming reaction. The choice of halogen can influence catalyst selection and reaction conditions.
Comparative Performance in Buchwald-Hartwig Amination
| Feature | Bromo-pyrimidine | Iodo-pyrimidine | Rationale & Field Insights |
| Relative Reactivity | Good | Excellent | Similar to other cross-coupling reactions, the C-I bond's lability facilitates the initial oxidative addition step. |
| Catalyst System | Often requires more electron-rich, bulky phosphine ligands. | Can be effective with a broader range of ligands. | The higher reactivity of iodopyrimidines can sometimes compensate for a less active catalyst system. |
| Reaction Temperature | 80-120 °C | 60-100 °C | Milder conditions can be employed for the amination of iodopyrimidines. |
| Substrate Scope | Broad | Very Broad | Iodopyrimidines may be more successful in couplings with less nucleophilic amines. |
Note: Data is synthesized from typical outcomes reported in the literature for halopyridines and related heterocycles.[3][4]
Experimental Protocol: Buchwald-Hartwig Amination of a Halopyrimidine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.08 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to a Schlenk tube.
-
Reagent Addition: Add the halopyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene).
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C for bromopyrimidine, 90 °C for iodopyrimidine).
-
Monitoring, Workup, and Purification: Follow steps 6-8 as described in the Suzuki-Miyaura protocol.
Nucleophilic Aromatic Substitution (SNAr): A Contrasting Reactivity Profile
In contrast to palladium-catalyzed reactions, the reactivity order in SNAr is not always straightforward and can be inverted. For the aminolysis of some halopyrimidines, the observed reactivity order is Br > I > Cl.[5] This highlights a critical mechanistic shift.
In SNAr, the reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The rate-determining step can be either the initial nucleophilic attack or the subsequent elimination of the halide.
-
When nucleophilic attack is rate-determining: The more electronegative halogen (Br) can render the attached carbon more electrophilic, leading to a faster reaction.
-
When halide elimination is rate-determining: The weaker C-I bond would be expected to break more easily, leading to a faster reaction.
The observed reactivity of Br > I in aminolysis suggests that for these reactions, the nucleophilic attack is the rate-determining step.[5]
Comparative Aspects of SNAr on Halo-Pyrimidines
| Feature | Bromo-pyrimidine | Iodo-pyrimidine | Rationale & Field Insights |
| Reactivity with Amines | Often more reactive | Generally less reactive | The higher electronegativity of bromine can increase the electrophilicity of the carbon center, accelerating the rate-determining nucleophilic attack.[5] |
| Reactivity with Thiolates | Less reactive | More reactive | For "softer" nucleophiles like thiolates, the polarizability of the C-I bond and the better leaving group ability of iodide can become more significant, leading to a reversal of the reactivity trend. |
| Regioselectivity | Highly dependent on substitution pattern | Highly dependent on substitution pattern | In dihalopyrimidines, electronic factors and the stability of the Meisenheimer complex are the primary drivers of regioselectivity, often favoring the C4/C6 positions.[6][7] |
Experimental Protocol: SNAr with an Amine Nucleophile
-
Reaction Setup: In a sealed tube, dissolve the halopyrimidine (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMSO, or NMP).
-
Reagent Addition: Add the amine nucleophile (1.1 - 2.0 equiv.) and, if necessary, a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).
-
Reaction: Heat the mixture to the required temperature (often ranging from 80 to 150 °C).
-
Monitoring, Workup, and Purification: Follow steps 6-8 as described in the Suzuki-Miyaura protocol.
Conclusion: A Strategic Choice Based on Mechanistic Understanding
The choice between an iodo- and a bromo-pyrimidine is a nuanced decision that requires a clear understanding of the reaction mechanism at play.
-
For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), iodopyrimidines are the superior choice due to their higher reactivity, which translates to milder reaction conditions, lower catalyst loadings, and often higher yields. This is a direct consequence of the weaker C-I bond facilitating the rate-determining oxidative addition step.
-
For nucleophilic aromatic substitution (SNAr) reactions , the reactivity order is less predictable and is highly dependent on the nucleophile. For aminolysis, bromo-pyrimidines are often more reactive due to the increased electrophilicity of the carbon center. However, with other nucleophiles, this trend can be inverted.
By carefully considering the mechanistic demands of the desired transformation, researchers can strategically select the optimal halopyrimidine, leading to more efficient, cost-effective, and successful synthetic campaigns in the pursuit of novel therapeutics and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
A Comparative Guide to the Validated HPLC Analysis of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate
This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate, a critical intermediate in pharmaceutical synthesis. We will delve into the rationale behind the method development, present a complete validation protocol according to the International Council for Harmonisation (ICH) guidelines, and compare its performance with alternative analytical technologies. The objective is to equip researchers, scientists, and drug development professionals with a robust, reliable, and self-validating system for quality control and stability assessment.
Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The purity and stability of intermediates like this compound are paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), impacting safety and efficacy. Consequently, a validated, stability-indicating analytical method is not merely a procedural requirement but a cornerstone of drug quality.
The analytical challenge presented by this molecule lies in its halogenated and multifunctional nature, which makes it susceptible to degradation. This necessitates a method capable of separating the parent compound from any potential process-related impurities and degradation products. Reversed-phase HPLC (RP-HPLC) is the technique of choice due to its high resolution, sensitivity, and applicability to a wide range of polar and non-polar compounds.[2][3]
Recommended Analytical Method: Reversed-Phase HPLC with UV Detection
A stability-indicating RP-HPLC method was developed to provide a specific, accurate, and precise quantification of this compound. The selection of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the aromatic pyrimidine ring through hydrophobic interactions.[4] A polar mobile phase, consisting of a buffered aqueous solution and an organic modifier like acetonitrile, allows for the controlled elution of the analyte.[4][5]
Experimental Protocol: Chromatographic Conditions
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for retaining moderately polar to non-polar aromatic compounds. Offers excellent resolution and durability. |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v) | Acetonitrile is a common organic modifier providing good peak shape. The acidic buffer suppresses the ionization of residual silanols on the column, minimizing peak tailing.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and reasonable run times. |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) | Pyrimidine rings exhibit strong UV absorbance. 254 nm is a common wavelength, but determining the maximal absorbance wavelength (λmax) is recommended for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
Method Validation: Adherence to ICH Q2(R1) Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The following parameters were assessed based on the comprehensive guidelines established by the ICH.[8][9][10][11]
digraph "HPLC_Validation_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Dev" {
label="Method Development";
style="filled";
fillcolor="#FFFFFF";
Dev [label="Optimize Chromatographic Conditions\n(Column, Mobile Phase, Flow Rate)"];
}
subgraph "cluster_Val" {
label="Method Validation (ICH Q2)";
style="filled";
fillcolor="#FFFFFF";
Specificity [label="Specificity & Forced Degradation", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"];
Linearity [label="Linearity & Range", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"];
Accuracy [label="Accuracy\n(% Recovery)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"];
Precision [label="Precision\n(Repeatability & Intermediate)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"];
LOD_LOQ [label="LOD & LOQ", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"];
Robustness [label="Robustness", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"];
}
subgraph "cluster_Sys" {
label="System Suitability";
style="filled";
fillcolor="#FFFFFF";
SST [label="System Suitability Testing\n(Tailing Factor, Plate Count, %RSD)"];
}
Dev -> Specificity [label="Begin Validation"];
Specificity -> Linearity;
Linearity -> Accuracy;
Accuracy -> Precision;
Precision -> LOD_LOQ;
LOD_LOQ -> Robustness;
Robustness -> SST [label="Final Check"];
SST -> Dev [style=dashed, label="Re-optimize if fails"];
}
Caption: Logical workflow for a forced degradation study.
Validation Parameter Summary
The method was validated across all required parameters, with results meeting the predefined acceptance criteria.
Validation Parameter Acceptance Criteria Hypothetical Result Status Linearity (R²) R² ≥ 0.999 0.9995 Pass Range 80-120% of test concentration 50-150 µg/mL Pass Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2% Pass Precision (%RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% 0.85%1.10% Pass Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1 0.05 µg/mL Pass Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1 0.15 µg/mL Pass Robustness %RSD ≤ 2.0% for retention time and peak area after minor changes All %RSD < 2.0% Pass
Linearity: The method's linearity was established by analyzing a series of solutions across a range of concentrations. The correlation coefficient (R²) of 0.9995 indicates a strong linear relationship between concentration and peak area.[6]
Accuracy: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120%). The high recovery percentages confirm the method's accuracy.[12]
Precision:
-
Repeatability (Intra-day precision) was assessed by performing six replicate analyses of the same sample on the same day.
-
Intermediate Precision (Inter-day precision) was evaluated by repeating the analysis on a different day with a different analyst. The low relative standard deviation (%RSD) in both cases demonstrates excellent precision.[12]
Robustness: The method's robustness was tested by making deliberate minor variations in the chromatographic conditions, such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2°C). The consistency of the results confirmed that the method is robust and reliable for routine use.[13]
Comparison with Alternative Analytical Methods
While RP-HPLC is the gold standard for this type of analysis, it is valuable to understand its performance relative to other common techniques.
Technique Principle Advantages for this Analyte Disadvantages for this Analyte RP-HPLC (Validated Method) Partitioning between a polar mobile phase and a non-polar stationary phase.[4] High resolution, robust, widely available, excellent for stability-indicating assays. Moderate analysis time and solvent consumption. UPLC (Ultra-Performance LC) Similar to HPLC but uses smaller particles (<2 µm), leading to higher efficiency. Faster analysis times, higher resolution and sensitivity, lower solvent consumption. Requires specialized high-pressure equipment; potential for column clogging if samples are not clean. GC-MS (Gas Chromatography-Mass Spectrometry) Separation based on volatility in a gaseous mobile phase, with mass spectrometry for detection.[14] High sensitivity and specificity; provides structural information for impurity identification. Analyte must be volatile and thermally stable. Derivatization may be required, adding complexity and potential for error. LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of HPLC with the detection specificity of MS.[15][16] Excellent for identifying unknown degradation products and impurities with high confidence.[14] More complex instrumentation and data analysis; quantification can be more challenging than with UV detection due to matrix effects.
-
RP-HPLC remains the most practical and reliable method for routine quality control, offering a perfect balance of performance, cost, and accessibility.
-
UPLC is a superior alternative when higher throughput and sensitivity are required, essentially a faster and more efficient version of the HPLC method.
-
LC-MS and GC-MS are powerful complementary techniques, best employed during the drug development and impurity characterization phases rather than for routine release testing.[14][15]
Final Assessment
The validated reversed-phase HPLC method presented here is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The successful resolution of the active ingredient from its degradation products confirms its utility as a stability-indicating method, which is a critical requirement in pharmaceutical development.[17] This method provides a self-validating system that ensures trustworthy and reproducible results, making it highly suitable for its intended audience in research and quality control environments.
References
- 1. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jordilabs.com [jordilabs.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. scribd.com [scribd.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Guideline (2005) Validation of Analytical Procedures Text and Methodology, Q2(R1). - References - Scientific Research Publishing [scirp.org]
- 12. jchr.org [jchr.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 15. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. mdpi.com [mdpi.com]
- 17. openaccessjournals.com [openaccessjournals.com]
Comparing the efficacy of different catalysts for pyrimidine functionalization
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor, enabling the fine-tuning of molecular properties and the exploration of new chemical space. This guide provides a comprehensive comparison of the efficacy of various catalytic systems for pyrimidine functionalization, moving beyond a simple recitation of methods to offer insights into the causality behind experimental choices and to provide actionable, self-validating protocols.
The Landscape of Pyrimidine Functionalization: A Mechanistic Overview
The electron-deficient nature of the pyrimidine ring presents unique challenges and opportunities for its functionalization.[3][4] While traditional methods often require harsh conditions and offer limited regioselectivity, modern catalytic approaches have revolutionized the field.[1][5][6] This guide will focus on the comparative efficacy of transition-metal catalysts, organocatalysts, and photocatalysts in key pyrimidine transformations, including C-H functionalization and cross-coupling reactions.
A fundamental understanding of the underlying catalytic cycles is paramount for rational catalyst selection and reaction optimization. The following diagram illustrates a generalized workflow for transition-metal-catalyzed pyrimidine functionalization, highlighting the key stages that influence catalyst performance.
Caption: Generalized workflow for transition-metal-catalyzed pyrimidine functionalization.
Transition-Metal Catalysis: The Workhorses of Pyrimidine Functionalization
Transition metals, particularly palladium, nickel, copper, and rhodium, are the most extensively used catalysts for pyrimidine functionalization due to their versatile reactivity and high efficiency.[5][7][8]
Palladium: The Vanguard of Cross-Coupling
Palladium catalysts are arguably the most versatile and widely employed for the functionalization of pyrimidines, particularly in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[8][9][10]
Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds between halopyrimidines and boronic acids or their derivatives.[11][12] The choice of ligand is critical for achieving high yields and overcoming challenges such as catalyst inhibition by the nitrogen atoms of the pyrimidine ring.[11][12]
| Catalyst System | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ / K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | 85 | [11] |
| Pd(dppf)Cl₂ / K₂CO₃ | 2-chloropyrimidine | 4-methoxyphenylboronic acid | 92 | [13] |
| XPhos Pd G2 / K₃PO₄ | 2,4-dichloropyrimidine | (4-fluorophenyl)boronic acid | 78 (C4-selective) | [14] |
Sonogashira Coupling: This reaction enables the direct coupling of terminal alkynes with halopyrimidines, providing access to a wide range of alkynylpyrimidines.[15][16][17] Copper(I) is often used as a co-catalyst to facilitate the formation of a copper acetylide intermediate.[9][18]
| Catalyst System | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 5-iodouridine | Propargylamine | 88 | [15] |
| PdCl₂(PPh₃)₂ / CuI / n-BuNH₂ | 2,4-dichloropyrimidine | Phenylacetylene | 95 (at C4) | [9] |
Buchwald-Hartwig Amination: For the crucial synthesis of aminopyrimidines, the Buchwald-Hartwig amination stands out as a highly efficient method.[19][20][21] The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include less reactive chloro- and bromopyrimidines.[19][21]
| Catalyst System | Substrate | Amine | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos / NaOtBu | 2-chloropyrimidine | Morpholine | 96 | [22] |
| Pd(OAc)₂ / BINAP / Cs₂CO₃ | 4-chloro-2-(methylthio)pyrimidine | Aniline | 91 | [21] |
Nickel: A Cost-Effective and Powerful Alternative
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for a variety of pyrimidine functionalization reactions.[4][23][24] Nickel's unique electronic properties can lead to different reactivity and selectivity profiles compared to palladium.
C-H Functionalization: Nickel catalysts have shown promise in the direct C-H functionalization of pyrimidines, offering a more atom-economical approach by avoiding the pre-functionalization of the pyrimidine ring.[4][6]
| Catalyst System | Substrate | Coupling Partner | Yield (%) | Reference |
| Ni(cod)₂ / IPr | 2-pyridone | 1-hexene | 95 (intramolecular) | [24] |
| Ni(OAc)₂ / bathocuproine | Pyrimidine | Phenylboronic acid | 75 | [4] |
Copper: A Versatile Catalyst for Diverse Transformations
Copper catalysts are well-known for their utility in Ullmann-type couplings and have seen a resurgence in a broader range of pyrimidine functionalizations, including Sonogashira-type reactions and C-H functionalizations.[25][26][27] Copper catalysis often provides a complementary approach to palladium and nickel, particularly for certain substrate combinations.
| Catalyst System | Substrate | Coupling Partner | Reaction Type | Yield (%) | Reference |
| CuI / L-proline / K₂CO₃ | 2-(2-bromophenyl)pyrimidine | Phenylacetylene | Sonogashira/Aminocyclization | 89 | [25] |
| Cu(OAc)₂ / Ag₂CO₃ | Pyrimidine | Thiophene | C-H Arylation | 72 | [3] |
Rhodium: A Specialist in C-H Activation
Rhodium catalysts have carved out a niche in the regioselective C-H functionalization of pyrimidines, often directed by a coordinating group on the substrate.[28][29][30] These reactions can provide access to highly functionalized pyrimidines that are difficult to synthesize by other means.
| Catalyst System | Substrate | Coupling Partner | Reaction Type | Yield (%) | Reference |
| [RhCp*Cl₂]₂ / AgSbF₆ | 7-arylpyrazolo[1,5-a]pyrimidine | Dioxazolone | C-H Amidation | 85 | [28][29] |
| [Rh(cod)Cl]₂ / dppe | Pyrimidine | Phenylboronic acid | C-H Arylation | 68 | [3] |
Metal-Free and Photocatalytic Approaches: The Next Frontier
In the quest for more sustainable and environmentally benign synthetic methods, metal-free and photocatalytic approaches to pyrimidine functionalization have gained significant traction.[3][31][32]
Organocatalysis: Organocatalysts can promote pyrimidine functionalization through various activation modes, offering an attractive alternative to transition-metal catalysis.[31][33] For instance, Brønsted acids can activate pyridines for nucleophilic attack by generating pyridinium ions.[31][34]
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions, enabling novel and previously challenging pyrimidine functionalizations.[32][35][36]
Caption: Generalized photocatalytic cycle for pyrimidine functionalization.
Experimental Protocols: From Theory to Practice
To translate the comparative data into practical application, this section provides detailed, step-by-step methodologies for key pyrimidine functionalization reactions.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloropyrimidine
Objective: To synthesize 2-(4-methoxyphenyl)pyrimidine using a palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
-
2-chloropyrimidine
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyrimidine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed C-H Arylation of Pyrimidine
Objective: To synthesize 2-phenylpyrimidine via a nickel-catalyzed direct C-H arylation.
Materials:
-
Pyrimidine
-
Phenylboronic acid
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Bathocuproine
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add Ni(OAc)₂·4H₂O (0.05 mmol, 5 mol%) and bathocuproine (0.10 mmol, 10 mol%) to an oven-dried vial with a stir bar.
-
Add pyrimidine (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (2 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion and Future Outlook
The functionalization of pyrimidines is a dynamic and rapidly evolving field. While palladium catalysts remain the dominant choice for many transformations due to their broad applicability and well-understood reactivity, nickel, copper, and rhodium catalysts offer powerful and often complementary solutions. The rise of metal-free and photocatalytic methods heralds a new era of sustainable synthesis, providing access to novel reactivity under mild conditions.
The choice of catalyst is not a one-size-fits-all decision. It requires a careful consideration of the desired transformation, substrate scope, cost, and environmental impact. By understanding the mechanistic underpinnings of each catalytic system and leveraging the comparative data presented in this guide, researchers can make more informed decisions to accelerate the discovery and development of novel pyrimidine-based molecules.
References
- 1. A critical review on the sustainable synthesis of pyrimidine-based heterocycles and their biological activities | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. soc.chim.it [soc.chim.it]
- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Catalytic alkynone generation by Sonogashira reaction and its application in three-component pyrimidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. benchchem.com [benchchem.com]
- 20. research.rug.nl [research.rug.nl]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Nickel(ii)-mediated in situ complex formation with unexpected ligand transformations: crystal structures, DFT calculations, and catalytic activity in CO2 fixation reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Rhodium(III)-Catalyzed Regioselective C(sp2)-H Functionalization of 7-Arylpyrazolo[1,5- a]pyrimidines with Dioxazolones as Amidating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Organocatalytic synthesis of novel pyrazoline and pyrimidine derivatives as potent thymidine kinase inhibitors targeting Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 34. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate: An X-ray Crystallography-Centric Comparison
For researchers in medicinal chemistry and drug development, the precise three-dimensional atomic arrangement of a molecule is not merely academic; it is the foundational blueprint for understanding its biological activity, guiding lead optimization, and ensuring intellectual property. Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate, a densely functionalized heterocyclic compound, represents a class of molecules where subtle changes in stereochemistry or intermolecular interactions can drastically alter efficacy and safety profiles. While various analytical techniques can confirm its chemical identity, only single-crystal X-ray crystallography can provide the unambiguous, high-resolution structural data necessary for rational drug design.[1][2]
This guide provides an in-depth, experience-driven comparison of analytical methodologies, centered around the gold-standard technique of X-ray crystallography. We will navigate the complete crystallographic workflow, from obtaining suitable crystalline material to final structural analysis, and objectively compare the insights gained with those from alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a public crystal structure for this specific molecule is not available as of this writing, we will proceed with a predictive and instructional approach, referencing data from closely related structures to illustrate the expected outcomes and analytical depth.
Part 1: The Definitive Answer—Structural Analysis via X-ray Crystallography
X-ray crystallography stands as the preeminent technique for determining the absolute three-dimensional structure of a molecule.[1] It offers unparalleled precision in bond lengths, bond angles, and the spatial arrangement of atoms, providing critical insights into molecular conformation and crystal packing. The process, while rigorous, is a self-validating system that culminates in a definitive structural model.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding both precision and an understanding of the molecule's physicochemical properties.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: A Practical Guide
1. Material Synthesis & High-Purity Recrystallization:
-
Synthesis: The target molecule can be synthesized via established pyrimidine chemistry, potentially involving the chlorination and iodination of a pyrimidine precursor. Routes for similar compounds often start from materials like diethyl malonate or thiobarbituric acid.[3][4][5]
-
Causality: Absolute purity (>99%, verified by NMR and LC-MS) is non-negotiable. Impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. A final recrystallization step from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is crucial.
2. Crystallization:
-
Methodology: The most common and effective method for small molecules is slow evaporation .
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., acetone, acetonitrile, ethyl acetate) in a small, clean vial.
-
Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate over several days to weeks at a constant temperature.
-
-
Alternative Method (Vapor Diffusion): Hanging-drop vapor diffusion, while more common for proteins, can be adapted for small molecules.[1] A drop of the concentrated sample solution is suspended over a reservoir of a less-soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization.
-
Expertise: The choice of solvent is critical. For a molecule like this compound, moderately polar solvents should be screened first. The presence of chloro and iodo substituents increases the molecular weight and potential for halogen bonding, which can favor orderly packing.
3. Data Collection and Structure Refinement: Once a suitable single crystal (typically 0.1-0.3 mm) is obtained, it is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The intensities and positions of these reflections are measured as the crystal is rotated.
This raw data is then processed to solve the "phase problem" and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Anticipated Structural Insights
While the specific structure of the title compound is undetermined, we can infer expected features from the crystallographic data of a similar molecule, 4,6-dichloro-5-methylpyrimidine .[6]
| Parameter | Expected Observation for Target Compound | Reference Data (4,6-dichloro-5-methylpyrimidine)[6] |
| Crystal System | Likely Monoclinic or Orthorhombic | Monoclinic |
| Space Group | Centrosymmetric (e.g., P2₁/c) is common | P2₁/n |
| Ring Planarity | The pyrimidine ring is expected to be essentially planar. | r.m.s. deviation for non-H atoms = 0.009 Å. |
| Bond Lengths (Å) | C-Cl: ~1.73 Å; C-I: ~2.10 Å; C-N: ~1.30-1.34 Å | C-Cl: 1.733-1.737 Å; C-N: 1.299-1.332 Å |
| Intermolecular Interactions | Potential for C-I···N or C-I···O halogen bonding, C-H···N hydrogen bonds, and π-π stacking. | C-H···N hydrogen bonds form inversion dimers. |
The presence of the large, polarizable iodine atom and the ester functionality introduces the possibility of significant intermolecular interactions, such as halogen bonding, which are crucial for understanding the solid-state packing and could influence the compound's physical properties like solubility and melting point.
Part 2: A Comparative Analysis with Alternative Techniques
No single technique tells the whole story. A robust characterization package synergistically combines data from multiple analytical methods. Here, we compare the definitive structural information from X-ray crystallography with the complementary data provided by NMR and MS.
Caption: Comparison of information from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for confirming the chemical structure (connectivity) of a molecule in solution.[7][8] For this compound, ¹H and ¹³C NMR would confirm the presence of the methyl ester and the distinct carbons of the pyrimidine ring.
-
¹H NMR: Would show a singlet for the methyl group (-OCH₃).
-
¹³C NMR: Would reveal six distinct carbon signals corresponding to the methyl group, the carbonyl carbon, and the four unique pyrimidine ring carbons.
Crystallography vs. NMR:
-
Advantage of Crystallography: NMR provides an average structure in solution, where molecules are tumbling freely. It cannot define the precise bond angles, lengths, or intermolecular interactions that dictate the solid-state form.[7] Crystallography provides a static, high-resolution snapshot of the molecule in its lowest energy conformation within the crystal lattice.
-
Synergy: NMR confirms the synthesized molecule is correct before investing time in crystallization. Discrepancies between the solid-state (X-ray) and solution-state (NMR) conformations can reveal important dynamic behaviors of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a high-sensitivity technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the title compound (C₆H₃Cl₂IN₂O₂) by providing a highly accurate mass-to-charge ratio.
Crystallography vs. MS:
-
Advantage of Crystallography: MS provides no information about the three-dimensional arrangement of atoms.[8] It cannot distinguish between structural isomers, whereas crystallography provides the exact atomic connectivity and stereochemistry.
-
Synergy: MS is a rapid and essential first-pass technique to confirm that the synthesis produced a compound of the correct molecular weight before proceeding to more complex analyses.
Data Summary: A Head-to-Head Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic structure, conformation, packing | Chemical connectivity, electronic environment | Molecular weight, elemental formula |
| Sample State | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Resolution | Atomic (~0.1 Å) | Not applicable (connectivity) | High (formula) / Low (structure) |
| Key Advantage | Unambiguous 3D structure determination[1] | Information on dynamics in solution[7] | High sensitivity and speed |
| Key Limitation | Requires well-ordered single crystals | Does not provide precise 3D geometry | No direct structural or isomeric data[8] |
Conclusion
For a molecule with significant therapeutic potential like this compound, a multi-faceted analytical approach is essential. While NMR and MS are critical for confirming chemical identity and purity, single-crystal X-ray crystallography remains the only technique capable of delivering the definitive, high-resolution three-dimensional structural information required by medicinal chemists and drug developers. This structural blueprint reveals the precise conformation, bond parameters, and crucial intermolecular interactions—such as halogen and hydrogen bonds—that govern the molecule's behavior in the solid state and provide invaluable insights for the design of next-generation therapeutics.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. asianpubs.org [asianpubs.org]
- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 6. Crystal structure of 4,6-dichloro-5-methylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Halogenated Heterocycles
Introduction: The Critical Role of Halogenated Heterocycles and the Imperative for Rigorous Analysis
Halogenated heterocyclic compounds are cornerstones of modern pharmaceuticals, integral to the function of numerous blockbuster drugs.[1] Their unique physicochemical properties, imparted by the inclusion of halogen atoms, can significantly enhance therapeutic efficacy, metabolic stability, and bioavailability. However, these same properties present distinct analytical challenges, including the potential for closely related impurities and degradation products that can be difficult to separate and quantify.[2]
For researchers, scientists, and drug development professionals, ensuring the identity, purity, potency, and stability of these molecules is paramount. This requires not just the application of advanced analytical techniques, but a thorough cross-validation of these methods to ensure data integrity and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques employed for the analysis of halogenated heterocycles, grounded in the principles of scientific integrity and supported by experimental data. We will explore the causality behind experimental choices and provide a framework for building a self-validating system for your analytical workflow, in alignment with international regulatory standards such as the ICH Q2(R2) guidelines.[3][4][5]
Part 1: A Comparative Overview of Key Analytical Techniques
The choice of analytical technique is dictated by the specific properties of the halogenated heterocycle and the analytical goal (e.g., quantification, impurity profiling, structural elucidation). Here, we compare the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity
HPLC is the most widely used technique for the analysis of non-volatile and thermally labile halogenated heterocycles.[6][7] Its versatility, robustness, and high precision make it the gold standard for assays and impurity analysis in quality control settings.[8]
The "Why": The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[9] For halogenated heterocycles, which are often basic, reversed-phase HPLC with a C18 column is a common starting point. The choice of mobile phase, particularly its pH and organic modifier content, is critical for achieving good peak shape and resolution, especially to separate the active pharmaceutical ingredient (API) from its dehalogenated or isomeric impurities.[10]
Experimental Insight: In the analysis of basic halogenated heterocycles, peak tailing can be a significant issue due to interactions with residual silanols on the silica-based stationary phase.[11] The addition of a small amount of a competing base, such as triethylamine, to the mobile phase or using a column with end-capping or a hybrid particle technology can mitigate these interactions and improve peak symmetry.
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatile Analytes
For volatile and thermally stable halogenated heterocycles, GC-MS offers unparalleled separation efficiency and definitive identification.[12] It is particularly well-suited for the analysis of residual solvents, starting materials, and certain classes of impurities.[13]
The "Why": GC separates compounds based on their boiling points and interaction with a stationary phase within a long capillary column.[13] The coupling with a mass spectrometer provides both quantitative data and mass fragmentation patterns, which act as a chemical fingerprint for unambiguous identification.[9] For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinctive signature in the mass spectrum, aiding in identification.[14]
Experimental Insight: Many halogenated heterocycles are not sufficiently volatile for direct GC analysis. In such cases, chemical derivatization to increase volatility is a necessary sample preparation step.[7] However, this adds complexity and potential for incomplete reactions or side products, which must be carefully validated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[15] For halogenated heterocycles, both ¹H and ¹³C NMR are routinely used for structural confirmation. Furthermore, the presence of fluorine allows for ¹⁹F NMR, which offers a highly specific and sensitive tool for both qualitative and quantitative analysis due to the wide chemical shift range and lack of background signals. Quantitative NMR (qNMR) is increasingly recognized as a primary ratio method for determining purity without the need for a specific reference standard of the analyte.[16]
The "Why": NMR exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing a detailed map of the molecular structure. Coupling patterns between adjacent nuclei reveal connectivity, and techniques like NOESY can elucidate through-space relationships, aiding in stereochemical assignments.[17]
Experimental Insight: For qNMR, accurate quantification relies on ensuring complete relaxation of the nuclei between pulses. This is achieved by using a sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time of the nuclei of interest). The choice of a suitable internal standard with a known purity and signals that do not overlap with the analyte is also critical for accurate results.[18]
X-Ray Crystallography: The Definitive Method for Absolute Structure
When an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of a chiral halogenated heterocycle, is required, single-crystal X-ray crystallography is the ultimate tool.[16]
The "Why": X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal.[19] The resulting diffraction pattern can be mathematically reconstructed to generate a detailed three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and the absolute configuration of stereocenters.[20] The presence of heavier halogen atoms like chlorine, bromine, or iodine can enhance the anomalous dispersion signal, which is crucial for the reliable determination of absolute configuration.[13]
Experimental Insight: The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction.[2] This can be a time-consuming and often trial-and-error process. Co-crystallization with a suitable chaperone molecule can sometimes facilitate the crystallization of difficult-to-crystallize compounds.
Part 2: Cross-Validation in Practice: An Illustrative Case Study
To demonstrate the principles of cross-validation, let's consider the analysis of Clopidogrel , a halogenated thienopyridine derivative. We will compare HPLC and GC-MS for its quantification and impurity profiling.
Comparative Performance Data
The following table summarizes typical performance characteristics for the analysis of Clopidogrel and its related impurities by HPLC and a hypothetical derivatized GC-MS method. This data is illustrative, synthesized from the validation reports and application notes found in the provided search results to demonstrate a comparative framework.[9][21][22][23][24]
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9] | Separation of volatile compounds in the gas phase, followed by mass-based detection.[9] |
| Applicability | Well-suited for the non-volatile and thermally labile Clopidogrel molecule.[21][22] | Requires derivatization to increase volatility and thermal stability.[7] |
| Linearity (R²) | ≥ 0.999[23][24] | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% to 102.0%[23][24] | 95.0% to 105.0% |
| Precision (% RSD) | ≤ 2.0%[21] | ≤ 5.0% |
| Limit of Quantification (LOQ) | 0.008 µg/mL[21] | ~0.1 µg/mL |
| Typical Run Time | 10-15 minutes[23] | 15-20 minutes |
Experimental Protocols
This protocol is based on established methods for the analysis of Clopidogrel.[23][24]
1. Chromatographic Conditions:
- Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm)
- Mobile Phase: Acetonitrile : Phosphate Buffer (pH 4.0) (68:32 v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 220 nm
- Injection Volume: 20 µL
- Column Temperature: Ambient
2. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve Clopidogrel bisulfate in the mobile phase to obtain a concentration of 100 µg/mL.
- Calibration Standards: Prepare a series of dilutions from the stock solution ranging from 50 µg/mL to 150 µg/mL.
- Sample Solution: For a tablet formulation, crush a tablet, dissolve the powder in the mobile phase to obtain a theoretical concentration of 100 µg/mL, sonicate, and filter through a 0.45 µm filter.
3. Validation Procedure (as per ICH Q2(R2)): [25][26][27]
- Specificity: Analyze a blank (mobile phase), a placebo sample, and a spiked sample to demonstrate no interference at the retention time of Clopidogrel.
- Linearity: Inject the calibration standards in triplicate and plot the peak area against concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).
- Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Clopidogrel at three levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
- Precision:
- Repeatability (Intra-day): Inject six replicate samples of the 100 µg/mL standard on the same day and calculate the %RSD of the peak areas.
- Intermediate Precision (Inter-day): Repeat the repeatability assessment on a different day with a different analyst or instrument.
- Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and assess the impact on the results.
Part 3: Visualizing the Workflow
Diagrams are essential for clearly communicating complex experimental workflows and logical relationships.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation according to ICH Q2 guidelines.
Logical Flow for Cross-Validation of Analytical Techniques
Caption: Logical flow for the cross-validation of two analytical techniques.
Conclusion: A Holistic and Self-Validating Approach
The robust analysis of halogenated heterocycles is a non-negotiable aspect of drug development and quality control. No single analytical technique is universally superior; instead, a complementary suite of methods provides the most comprehensive understanding of the analyte. HPLC and GC-MS offer excellent quantitative capabilities, NMR provides unparalleled structural insight, and X-ray crystallography delivers definitive stereochemical information.
A successful analytical strategy is not just about running samples; it is about building a self-validating system where the results from one technique can be confirmed and complemented by another. This cross-validation approach, guided by the principles outlined in regulatory documents like ICH Q2(R2), ensures the generation of reliable, reproducible, and defensible data.[3][4][5] By understanding the "why" behind each technique and experimental parameter, researchers can confidently select and validate the most appropriate methods, ensuring the quality and safety of these vital pharmaceutical compounds.
References
- 1. Analytical methods for the determination of halogens in bioanalytical sciences: a review [ouci.dntb.gov.ua]
- 2. news-medical.net [news-medical.net]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. acgpubs.org [acgpubs.org]
- 16. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. people.bu.edu [people.bu.edu]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Method Development and Validation of Clopidogrel Bisulphate by Reverse Phase-HPLC in Bulk and Pharmaceutical Dosage Forms | PDF [slideshare.net]
- 23. mjas.analis.com.my [mjas.analis.com.my]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. ema.europa.eu [ema.europa.eu]
Bridging the Gap: A Comparative Guide to In-Silico and Experimental Properties of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate
For researchers and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[1][2] Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate (CAS: 1136962-00-9) represents a highly functionalized and versatile building block.[3][4] Its three distinct halogen substituents offer differential reactivity for sequential cross-coupling reactions, a critical advantage in the synthesis of complex molecular architectures.[5]
This guide provides a practical comparison between the computationally predicted (in-silico) properties of this compound and the standard experimental protocols required to validate them. Understanding the synergy and potential discrepancies between these two approaches is paramount for accelerating discovery timelines and ensuring data integrity. We will delve into the causality behind experimental choices and provide the self-validating frameworks necessary for robust scientific inquiry.
Section 1: Core Physicochemical Properties: A Head-to-Head Comparison
The initial phase of any drug discovery campaign relies heavily on computational models to predict a compound's behavior, thereby prioritizing synthetic efforts and minimizing resource expenditure.[6][7] These predictions, however, are not a substitute for empirical data. Below is a summary of key physicochemical properties for this compound, highlighting the available in-silico data against the yet-to-be-determined experimental values.
| Property | In-Silico (Predicted) | Experimental (Measured) | Rationale for Importance |
| Molecular Formula | C₆H₃Cl₂IN₂O₂ | C₆H₃Cl₂IN₂O₂ | Confirms elemental composition. |
| Molecular Weight | 332.91 g/mol | 332.91 g/mol [3] | A key determinant of size, influencing absorption and diffusion.[8] |
| logP (Lipophilicity) | ~3.0 - 3.5 (Estimated)¹ | Data not publicly available | Governs membrane permeability and solubility; a critical ADMET parameter.[8][9] |
| Aqueous Solubility | Low (Estimated)² | Data not publicly available | Affects bioavailability and formulation; poor solubility is a major hurdle.[10] |
| pKa (Acid/Base) | ~ -2.0 to -4.0 (Estimated)³ | Data not publicly available | Determines the ionization state at physiological pH, impacting solubility and target binding.[11] |
| Melting Point | Not Calculated | Data not publicly available | Indicates purity and lattice energy; important for handling and formulation. |
| Topological Polar Surface Area (TPSA) | 52.1 Ų (Calculated)⁴ | Not Applicable | Predicts transport properties, particularly blood-brain barrier penetration.[12][13] |
¹logP estimation is based on values for structurally similar compounds like 4,6-Dichloro-5-iodopyrimidine (LogP 2.388)[12] and Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate (XLogP3 2.4)[14], adjusted for the additional chloro and carboxylate groups. ²Aqueous solubility is predicted to be low due to the high logP and lack of ionizable groups for salt formation. ³The pyrimidine nitrogens are predicted to be very weakly basic due to the strong electron-withdrawing effects of the three halogen and one carboxylate substituent. ⁴TPSA is calculated based on the ester and pyrimidine nitrogen atoms.
Section 2: The Role of In-Silico Predictions in Drug Discovery
In-silico tools are indispensable for modern drug discovery, allowing for the rapid screening of virtual libraries containing millions of compounds.[15][16] The primary goal is to filter for molecules with "drug-like" properties, often guided by frameworks like Lipinski's "Rule of Five," which correlates physicochemical properties with oral bioavailability.[7][8] Properties like logP, TPSA, molecular weight, and hydrogen bond donors/acceptors are calculated to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile long before it is ever synthesized.[17][18] This predictive power allows chemists to focus on compounds that have a higher probability of success in downstream preclinical and clinical development.
Section 3: Experimental Validation: Protocols for Ground Truth Data
Computational predictions require empirical validation. The following protocols describe standard, self-validating methodologies to determine the actual physicochemical properties of this compound.
Protocol 1: Thermodynamic Solubility Determination
The thermodynamic (or equilibrium) solubility is the true saturation point of a compound in a solvent and is a critical parameter for preclinical studies.[10] The gravimetric shake-flask method is a gold-standard approach.[1][19]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing a precise volume (e.g., 1.0 mL) of the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for a minimum of 24-48 hours. This extended time ensures the system reaches thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) to pellet all undissolved solid.
-
Quantification: Carefully remove a known aliquot of the supernatant. Dilute the aliquot with an appropriate organic solvent (e.g., acetonitrile) and analyze the concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method with a standard calibration curve.
-
Validation: The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.
Protocol 2: Lipophilicity (logP) Determination
The partition coefficient (logP) quantifies a molecule's lipophilicity by measuring its distribution between an immiscible polar (water) and non-polar (n-octanol) phase.[8][9]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Partitioning: Prepare a stock solution of the compound in the n-octanol phase. Add a precise volume of this solution to an equal volume of the water phase in a vial.
-
Equilibration: Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).
Section 4: Comparative Context: Properties of Related Pyrimidine Analogs
To place the predicted properties of our target compound in a practical context, it is useful to compare them with known data from structurally related pyrimidines. This comparison helps to build confidence in the estimations and understand the impact of specific functional groups.
| Compound | Structure | Molecular Weight | LogP / XLogP3 | Source |
| This compound | (Target Compound) | 332.91 | ~3.0 - 3.5 (Est.) | - |
| 4,6-Dichloro-5-iodopyrimidine | 274.88 | 2.388 (Predicted) | ChemScene[12] | |
| Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 221.04 | 2.4 (XLogP3) | PubChem[14] | |
| 4,6-Dichloro-2-methylpyrimidine | 163.00 | - | Melting Point: 41.5-45.5 °C | |
| 2,4-Dichloro-6-methyl-5-nitropyrimidine | 208.00 | 2.0 (Predicted) | ChemScene[13] |
This comparative data illustrates how substitutions significantly alter physicochemical properties. For instance, the addition of the iodo group and methyl carboxylate to the dichloropyrimidine core substantially increases both molecular weight and predicted lipophilicity.
Conclusion
This compound is a promising scaffold for synthetic and medicinal chemistry. While in-silico predictions provide an invaluable starting point, suggesting it is a lipophilic molecule with low aqueous solubility, these properties must be confirmed through rigorous experimental validation. The protocols outlined in this guide provide a clear pathway to obtaining this critical ground-truth data. The true value for drug discovery professionals lies not in choosing one method over the other, but in leveraging the predictive power of computational chemistry to guide and focus the empirical work that is ultimately required to bring a new therapeutic to fruition.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. medcraveonline.com [medcraveonline.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. chemscene.com [chemscene.com]
- 14. Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 57531614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate
As a novel and highly functionalized heterocyclic compound, Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate is an invaluable building block in modern synthetic chemistry and drug discovery. However, its halogen-rich structure—containing chlorine and iodine—necessitates a rigorous and informed approach to waste management. Improper disposal not only poses significant environmental risks but also violates regulatory standards, potentially leading to safety incidents and legal liabilities.
This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of this compound waste. Authored from the perspective of a senior application scientist, it integrates procedural knowledge with the underlying chemical principles to ensure that your laboratory practices are safe, compliant, and scientifically sound.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its hazards can be reliably inferred from its chemical class: halogenated nitrogen heterocycles.
Chemical and Physical Properties Summary
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 1136962-00-9 | |
| Molecular Formula | C₆H₃Cl₂IN₂O₂ | |
| Molecular Weight | 360.91 g/mol | Inferred |
| Classification | Halogenated Organic Compound (HOC) | [1][2] |
Core Hazards:
-
Environmental Toxicity: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life. Iodine-containing compounds, in particular, should never be released into drains as they can harm wildlife.[3][4]
-
Reactivity & Incompatibility: This compound is incompatible with strong oxidizing agents and strong bases.[5][6] Reactions with bases can lead to hydrolysis or other degradative pathways, while strong oxidizers can create unpredictable and potentially explosive reactions.[7]
-
Hazardous Decomposition Products: The primary risk associated with improper disposal (e.g., uncontrolled heating or incineration) is the generation of highly toxic and corrosive gases. Thermal decomposition is expected to release carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen iodide (HI) or iodine vapor.[5][6][8][9][10]
Pre-Disposal Safety: Engineering Controls and PPE
Safe disposal begins with safe handling. Strict adherence to personal and environmental protection protocols is non-negotiable.
-
Engineering Controls: All handling of this compound, including weighing, transfers, and the addition of waste to its designated container, must be performed inside a certified chemical fume hood.[5][11] This is critical to prevent inhalation of any fine dust particles and to contain any potential vapor release.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
-
Eye Protection: ANSI-approved chemical safety goggles.[5][12]
-
Hand Protection: Nitrile gloves are standard. Given the limited specific compatibility data, consider double-gloving for transfers of significant quantities.[13] Always wash hands thoroughly after handling.
-
Body Protection: A fully fastened laboratory coat is mandatory to prevent skin contact.[5]
-
The Disposal Protocol: A Step-by-Step Guide
Follow this protocol to ensure waste is segregated, contained, and labeled in accordance with regulatory standards such as those from the Environmental Protection Agency (EPA).[14]
Step 1: Waste Classification The waste must be classified as Hazardous Halogenated Organic Solid Waste . This is the most critical step, as it dictates the entire disposal pathway. Do not mix this waste with any other category.
Step 2: Container Selection
-
Use a dedicated, chemically compatible waste container, typically made of high-density polyethylene (HDPE).
-
The container must have a secure, vapor-tight screw-top cap to prevent spills and the escape of fumes.[13][15]
-
Ensure the container is in good condition, free from cracks or residues from previous use.
Step 3: Waste Labeling Proper labeling is a legal requirement and essential for safety. Before adding any waste, affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste" .
-
Full Chemical Name: "Waste this compound". Do not use abbreviations or formulas.[15]
-
Hazard Identification: Clearly indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Researcher's Name and Contact Information.
Step 4: Segregation and Accumulation
-
Solid Waste: Collect unadulterated solid this compound, along with any weighing papers or spatulas contaminated with the pure compound, directly into the labeled container.
-
Contaminated Labware: Disposable items like gloves, wipes, or pipette tips heavily contaminated with the compound should also be placed in this solid waste container.
-
Solutions: If the compound is dissolved in a solvent, it must be disposed of in a designated Halogenated Organic Liquid Waste container.[13][15] Do not mix with non-halogenated solvent waste streams (e.g., acetone, ethanol), as this cross-contamination forces the entire volume to be treated as the more expensive halogenated waste.[16]
-
Aqueous Solutions: Under no circumstances should this compound or solutions containing it be poured down the drain.[3] Collect any aqueous waste containing this compound in a separate, labeled hazardous waste container for aqueous halogenated organics.
Step 5: Storage and Final Disposal
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.[13]
-
Once the container is full or the accumulation time limit is reached (per your institution's policy), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6]
-
The ultimate disposal method for this type of waste is typically high-temperature incineration in a facility equipped with specialized scrubbers to neutralize the acidic gases (HCl, HI) and other hazardous byproducts generated during combustion.[17]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for waste generated from work with this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Decontamination and Spill Management
Accidents happen, and preparation is key.
Decontamination:
-
Glassware: Rinse glassware with a minimal amount of a suitable organic solvent (e.g., acetone). The first rinse (rinsate) is considered hazardous and must be collected as Halogenated Organic Liquid Waste . Subsequent rinses can typically be managed as non-halogenated waste, provided the initial rinse was thorough.
-
Surfaces: Wipe down the work area in the fume hood with a cloth dampened with a solvent. Dispose of the wipe as solid halogenated waste.
Spill Response: For a small spill (<100 mg) within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE.
-
Containment: Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).
-
Collection: Carefully sweep the absorbent material and spilled solid into a dustpan.
-
Dispose: Place the collected material into your labeled Halogenated Organic Solid Waste container.
-
Decontaminate: Wipe the spill area clean as described above.
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.
By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or ecological well-being.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. reddit.com [reddit.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 12. fishersci.com [fishersci.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate
A Guide to the Safe Handling of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that groundbreaking work is conducted with the highest standards of safety and efficacy. The handling of highly reactive and potentially hazardous compounds like this compound is a routine necessity in drug development. However, routine should never lead to complacency. This guide provides a comprehensive, field-proven framework for the safe handling, use, and disposal of this compound, grounded in the principles of risk mitigation and procedural integrity.
Our approach is not to simply list rules, but to explain the causality behind them. Understanding why a specific piece of personal protective equipment (PPE) is required or why a certain disposal stream is used builds a deep-rooted culture of safety that protects you, your colleagues, and your research.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound is a halogenated heterocyclic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structure—containing chloro, iodo, and pyrimidine moieties—allows us to infer its hazard profile from analogous compounds and established chemical principles. The primary risks are associated with its potential cytotoxicity and irritant properties, common in halogenated organic molecules used in synthesis.[1][2]
Based on data for similar chemical structures, a robust safety plan must assume the following hazards[3][4]:
| Hazard Statement | Code | Causality and Implication for Handling |
| Harmful if swallowed | H302 | Ingestion can lead to systemic toxicity. This dictates a strict no-eating or drinking policy in the lab and careful handling to prevent hand-to-mouth contamination.[5] |
| Harmful in contact with skin | H312 | The compound can be absorbed through the skin, causing systemic effects. This necessitates full body and hand protection. |
| Causes skin irritation | H315 | Direct contact can cause local inflammation, redness, or dermatitis. Chemical-resistant gloves and a lab coat are mandatory.[5] |
| Causes serious eye irritation/damage | H319 | As a powder, the compound can easily become airborne and cause severe damage if it contacts the eyes. Goggles and/or a face shield are essential.[5] |
| Harmful if inhaled | H332 | Inhaling the fine powder can damage the respiratory tract and lead to systemic toxicity. All handling of the solid must be done in a ventilated enclosure.[5] |
| May cause respiratory irritation | H335 | Inhalation can cause immediate irritation to the nose, throat, and lungs. This reinforces the need for engineering controls and respiratory protection.[5] |
The Core Directive: Your Personal Protective Equipment (PPE) Protocol
PPE is your last and most personal line of defense. It must be selected and used correctly every time. The following protocol is the minimum standard for handling this compound.
| Protection Type | Minimum Specification | Rationale and Best Practices |
| Respiratory | NIOSH-approved N95 Respirator | Required for weighing and handling the powder outside of a certified chemical fume hood. It protects against inhaling fine particulates.[4][6][7] For spill cleanup or situations with significant aerosolization potential, a full-face respirator with appropriate cartridges may be necessary.[4] |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 certified) | Goggles provide a 360-degree seal around the eyes to protect from airborne powder.[7][8][9] When handling larger quantities or where there is a splash risk with solutions, a full-face shield should be worn over the goggles.[9] |
| Hand | Double-Gloving: Nitrile Gloves | An inner glove is tucked under the lab coat sleeve, and an outer glove is pulled over the sleeve. This prevents skin exposure at the wrist. Nitrile provides good resistance to a range of chemicals.[1] Crucially, always consult a glove-compatibility chart for any solvents used. Dispose of outer gloves immediately after handling the compound and before touching any other surfaces (keyboards, door handles, etc.). |
| Body | Chemical-Resistant Lab Coat or Coveralls | A fully buttoned lab coat made of a low-permeability material is mandatory to protect skin and personal clothing.[7][10] For procedures with a higher risk of contamination, disposable coveralls (e.g., Tyvek) are recommended.[9] |
| Foot | Closed-toe, liquid-resistant shoes | Protects feet from spills. Leather or other non-woven material is preferred.[8] |
Operational Plan: A Step-by-Step Procedural Workflow
Adherence to a strict, logical workflow is paramount for minimizing exposure and preventing contamination.[11]
Caption: Safe Handling Workflow for this compound.
Key Procedural Insights:
-
Work Area Preparation : Always work within a certified chemical fume hood to manage inhalation exposure.[1] Cover the work surface with a disposable, plastic-backed absorbent mat to contain any minor spills.[11]
-
Weighing : This is a high-risk step due to the potential for generating airborne dust. Use a dedicated spatula and anti-static weigh boat. If a ventilated balance enclosure is not available, perform weighing within the fume hood. Never "tap" the container to dislodge powder; scoop gently.
-
Decontamination : After use, all non-disposable equipment (spatulas, glassware) and surfaces must be decontaminated. Wipe down with a solvent that dissolves the compound (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[12]
Disposal Plan: Managing Halogenated Waste Streams
Improper disposal of halogenated compounds poses a significant environmental risk and violates regulatory standards. Due to the presence of chlorine and iodine, all waste associated with this compound must be treated as halogenated hazardous waste .[2][13]
Waste Segregation is Non-Negotiable:
-
Contaminated Solid Waste : This includes used gloves, absorbent pads, weigh boats, and any disposable plasticware. Collect these items in a dedicated, clearly labeled, sealed plastic bag or container.
-
Halogenated Liquid Waste : Any unused solutions, reaction mixtures, and decontamination rinsates must be collected in a dedicated, sealed, and properly labeled halogenated solvent waste container.[13][14]
-
Sharps Waste : Needles or syringes used to transfer solutions must be placed in a designated sharps container.
NEVER mix halogenated waste with non-halogenated waste.[13][15] This cross-contamination makes the entire volume of waste more difficult and expensive to dispose of.[13][15] Do not dispose of any material down the drain.[1][15]
Emergency Procedures: A Self-Validating Response Plan
In the event of an exposure or spill, a clear and immediate plan is essential.
Caption: Emergency Response Plan for Accidental Exposure or Spill.
-
Skin Contact : Immediately remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5][16][17]
-
Eye Contact : Proceed immediately to an emergency eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[5][16][17]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting.[16]
-
For ALL exposures, seek immediate medical attention after initial first aid and provide medical personnel with information about the chemical. [5]
By integrating these safety protocols into every aspect of your work with this compound, you build a foundation of safety that protects your most valuable assets: yourself and your research.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. uakron.edu [uakron.edu]
- 3. This compound | 1136962-00-9 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. angenechemical.com [angenechemical.com]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 10. newreachglobal.com [newreachglobal.com]
- 11. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
